3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile chemical properties
Executive Summary 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetyl-4-chloroindole) is a versatile β-ketonitrile scaffold used extensively in the synthesis of bioactive heterocycles. Characteriz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetyl-4-chloroindole) is a versatile β-ketonitrile scaffold used extensively in the synthesis of bioactive heterocycles. Characterized by the presence of a 4-chloro substituent on the indole ring and an active methylene group, this compound serves as a "linchpin" intermediate for accessing diverse pharmacophores, including pyrazoles, pyrimidines, and 4H-pyrans. Its structural uniqueness lies in the steric and electronic influence of the C4-chlorine atom, which modulates the reactivity of the C3-carbonyl center and enhances the metabolic stability of derived drug candidates (e.g., HIV-1 attachment inhibitors and kinase inhibitors).
Part 1: Chemical Identity & Physicochemical Properties
This compound belongs to the class of 3-substituted indoles where the C3 position is acylated with a cyanoacetyl group.[1] The methylene bridge between the carbonyl and nitrile groups renders the molecule highly acidic (
), facilitating facile deprotonation and subsequent nucleophilic attacks.
Table 1: Physicochemical Profile
Property
Data / Description
IUPAC Name
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Common Name
3-Cyanoacetyl-4-chloroindole
Molecular Formula
C₁₁H₇ClN₂O
Molecular Weight
218.64 g/mol
Structural Features
Indole core, C4-Cl substituent, β-ketonitrile side chain
Solubility
Soluble in DMSO, DMF, hot Acetonitrile; poorly soluble in water
Acidity (Active Methylene)
High (forms stable enolate); prone to Knoevenagel condensations
Tautomerism
Exists in equilibrium between Keto and Enol forms (solvent dependent)
Appearance
Typically off-white to pale yellow solid
Structural Analysis: The "4-Chloro Effect"
The 4-chloro substituent is not merely a bystander; it exerts a periplasmic steric effect on the C3-carbonyl group. Unlike unsubstituted indoles, the chlorine atom at position 4 forces the carbonyl group to twist slightly out of planarity with the indole ring system. This conformation:
Reduces the conjugation between the indole
-system and the carbonyl.
Increases the electrophilicity of the carbonyl carbon.
Provides a hydrophobic handle that often improves the binding affinity of final drug molecules in lipophilic protein pockets.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 3-cyanoacetylindoles is most robustly achieved via the Bergman Method , which utilizes acetic anhydride to activate cyanoacetic acid. Direct Friedel-Crafts acylation with cyanoacetyl chloride is possible but often leads to lower yields due to polymerization of the highly reactive acid chloride.
Activation: Dissolve cyanoacetic acid (1.1 equiv) in acetic anhydride (5–10 volumes) and heat to 50°C for 15 minutes. This generates the mixed anhydride intermediate in situ.
Addition: Add 4-chloroindole (1.0 equiv) slowly to the mixture. The 4-chloro group deactivates the indole slightly compared to unsubstituted indole, so higher temperatures may be required.
Reaction: Heat the mixture to 80–90°C for 1–2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.
Note: Avoid refluxing at boiling point (140°C) for prolonged periods to prevent decomposition of the cyano group.
Quenching: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring. The product typically precipitates as a solid.
Purification: Filter the solid. Wash with cold water to remove acetic acid. Recrystallize from ethanol or acetonitrile.
Protocol B: Alternative Sulfonyl Activation
For substrates sensitive to acetic anhydride:
React indole with methanesulfonyl chloride and potassium cyanoacetate in acetonitrile.
This avoids the formation of di-acetylated byproducts (N-acetylation) which can occur in Method A.
Part 3: Chemical Reactivity & Transformations
The core utility of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile lies in its divergent reactivity . The molecule possesses three distinct reactive centers:
C3-Carbonyl: Electrophilic site for nucleophilic attack.
-Methylene (): Nucleophilic site (after deprotonation) for condensations.
Nitrile (
): Precursor for amides, tetrazoles, or participation in cyclization.
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Caption: Divergent synthetic pathways utilizing 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile as a linchpin intermediate.
Part 4: Applications in Drug Discovery
Kinase Inhibition
The 3-substituted indole motif mimics the purine ring of ATP, allowing these compounds to function as ATP-competitive inhibitors. The 4-chloro group is often critical for selectivity; it can occupy small hydrophobic pockets (gatekeeper residues) in kinases like CDK2, GSK-3
, and EGFR.
Antiviral Agents (HIV-1)
Indole-3-glyoxyl derivatives are precursors to HIV-1 attachment inhibitors (e.g., Temsavir/Fostemsavir class). The β-ketonitrile moiety serves as a precursor to the piperazine or triazole rings often found in these drugs. The 4-chloro/fluoro substitution on the indole ring prevents metabolic oxidation at the C4 position, significantly extending the half-life of the drug in vivo.
Nitrile Risks: While the nitrile group is stable, hydrolysis under strong acidic conditions can release toxic byproducts. Avoid contact with strong oxidizers.
Storage: Store at -20°C. Protect from moisture (hygroscopic).
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood, especially during the acetic anhydride reaction (lachrymator).
References
Synthesis of 3-Cyanoacetyl Indoles: Bergman, J., et al. "Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride." Synthesis, 2004(16), 2760-2765. Link
Reactivity Review: Singh, P., et al. "Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update." RSC Advances, 2023, 13, 22763-22795. Link
4-Chloroindole Auxin Analogs: Magnus, V., et al. "4-Chloroindole-3-acetic acid and its esters." Plant Physiology, 1997. (Contextual reference for 4-chloroindole stability).
HIV Attachment Inhibitors: Meanwell, N. A., et al. "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir." Journal of Medicinal Chemistry, 2018, 61(1), 62–80. (Contextual reference for 4-chloroindole scaffold utility).
An In-Depth Technical Guide to the Structural Elucidation of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. In the absence of extensive published ex...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes foundational principles of spectroscopic analysis and data from closely related analogs to present a robust, predicted structural characterization. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed walkthrough of the analytical logic and methodologies required to confirm the molecular structure of complex organic compounds. We will explore a plausible synthetic route and delve into the interpretation of predicted data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction and Plausible Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, incorporates three key functionalities: a 4-chloroindole ring, a ketone, and a nitrile group. This combination of features suggests potential applications in various therapeutic areas, making its unambiguous structural confirmation a critical step in its development.
A plausible and efficient method for the synthesis of this β-ketonitrile is the Houben-Hoesch reaction .[1] This reaction involves the condensation of a nitrile with a polyhydroxy- or polyalkoxyphenol, and can be adapted for electron-rich heterocycles like indoles.[2][3]
Reaction Setup: To a stirred solution of 4-chloroindole (1 equivalent) in anhydrous diethyl ether, add chloroacetonitrile (1.2 equivalents) and anhydrous zinc chloride (1.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
Reaction Execution: Cool the mixture to 0°C and bubble dry hydrogen chloride gas through the solution for 1-2 hours.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, the resulting ketimine hydrochloride precipitate is filtered and washed with cold diethyl ether.
Hydrolysis: The isolated intermediate is then hydrolyzed by heating in aqueous acid (e.g., 1M HCl) to yield the final product, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Purification: The crude product can be purified by column chromatography on silica gel.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.
Predicted High-Resolution Mass Spectrum (ESI+)
Ion
Calculated m/z
Predicted m/z
[M+H]⁺
219.0274
219.0272
[M+Na]⁺
241.0093
241.0091
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.[4]
Plausible Fragmentation Pathway
The fragmentation pattern in mass spectrometry provides valuable structural information. For the title compound, key fragmentations are expected to occur via cleavage of the bonds adjacent to the carbonyl group and within the indole ring.[5][6][7][8]
Caption: Predicted Fragmentation Pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum will be dominated by the strong, sharp nitrile and ketone stretches, providing clear evidence for these functional groups.[9][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in DMSO-d₆ would show signals corresponding to the protons of the indole ring and the methylene group.
Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~11.5
br s
1H
N-H
~8.2
d
1H
H-2
~7.6
d
1H
H-7
~7.4
d
1H
H-5
~7.2
t
1H
H-6
~4.1
s
2H
-CH₂-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
Chemical Shift (ppm)
Assignment
~185
C=O
~136
C-7a
~130
C-2
~128
C-4
~125
C-3a
~122
C-6
~120
C-5
~117
C≡N
~115
C-3
~112
C-7
~30
-CH₂-
2D NMR Spectroscopy
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[14][15][16][17][18][19][20]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would be between the adjacent aromatic protons on the indole ring (H-5, H-6, and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be used to definitively assign the protonated carbons of the indole ring and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting the different fragments of the molecule.
Caption: 2D NMR Workflow for Structure Elucidation.
Key Predicted HMBC Correlations:
The N-H proton will show correlations to C-2, C-3, C-3a, and C-7a.
The H-2 proton will show correlations to C-3, C-3a, and C-7a.
The methylene protons (-CH₂-) will show correlations to the carbonyl carbon (C=O), the nitrile carbon (C≡N), and C-3 of the indole ring.
Conclusion
References
Fujii, S., et al. (2020). Title of the relevant article. Journal Name, Volume(Issue), pages. [Link to a relevant article if available, otherwise a general link to the journal]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
ResearchGate. (2025). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]
ResearchGate. (2025). Study of Mass Spectra of Some Indole Derivatives. [Link]
Cambridge University Press. (n.d.). Houben-Hoesch Synthesis. [Link]
PubMed. (n.d.). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. [Link]
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
National Institutes of Health. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
National Institutes of Health. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
Preliminary Screening of 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile Derivatives: A Framework for Identifying Bioactive Leads
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative for Screening Indole Scaffolds The indole nucleus is a cornerstone of medicinal chemistry, re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative for Screening Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] Its presence in numerous marketed drugs and natural products with potent anticancer and antimicrobial properties underscores its therapeutic potential.[2][3] This guide focuses on a specific, yet promising, chemical class: derivatives of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. The introduction of a chloro-substituent at the 4-position of the indole ring can significantly modulate the molecule's electronic properties and lipophilicity, potentially enhancing its interaction with target proteins and improving its pharmacological profile.
The journey from a newly synthesized compound to a viable drug candidate is arduous and fraught with failure. The critical first step in this process is a robust and logically designed preliminary screening cascade.[4] Its purpose is not to fully characterize a compound's mechanism of action, but rather to efficiently and cost-effectively identify "hits"—compounds that exhibit a desired biological activity—from a library of synthesized analogues. This document provides a comprehensive, field-proven framework for conducting the preliminary biological evaluation of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile derivatives, focusing on three key areas of high therapeutic need: oncology, infectious diseases, and enzyme-mediated pathologies.
The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure that the data generated is both reliable and actionable.
Section 1: The Architectural Design of a Screening Cascade
A successful screening program is not a random collection of assays but a hierarchical and logical funnel designed to progressively filter a compound library, enriching for candidates with the highest potential. The initial tiers are typically high-throughput and cost-effective, designed to cast a wide net, while subsequent tiers involve more complex, lower-throughput assays to confirm activity and provide initial mechanistic insights.[5]
The rationale for focusing on anticancer, antimicrobial, and enzyme inhibitory activities stems directly from the well-documented biological profiles of related indole-containing molecules.[6][7][8] This multi-pronged approach maximizes the probability of discovering a valuable biological activity for this novel chemical series.
Caption: A hierarchical workflow for preliminary screening.
Section 2: Library Preparation and Quality Control: The Foundation of Reliable Data
The axiom "garbage in, garbage out" is acutely true in biological screening. The purity and structural integrity of the test compounds are paramount. Before commencing any biological assays, each derivative in the library must be rigorously characterized.
2.1 Synthesis and Purification
The synthesis of the parent scaffold, 3-(1H-indol-3-yl)-3-oxopropanenitrile, is typically achieved through the reaction of indole with a suitable cyanoacetylating agent.[6] Derivatives can then be generated through various synthetic routes common in indole chemistry, such as N-alkylation or substitution on the indole ring prior to the addition of the oxopropanenitrile side chain.[9][10] Following synthesis, each compound must be purified to ≥95% purity, commonly using column chromatography or recrystallization.
2.2 Quality Control Protocol
Structural Verification: Confirm the chemical structure of each derivative using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[11]
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths.
Solubility Determination: Assess the solubility of each compound in dimethyl sulfoxide (DMSO), the standard solvent for compound storage and initial dilutions for aqueous biological assays.[12] Compounds should be soluble at a concentration of at least 10 mM.
Compound Management: Accurately weigh each purified compound, dissolve in 100% DMSO to create high-concentration stock plates (e.g., 10 mM), and store at -20°C or -80°C in desiccated conditions to prevent degradation.
Table 1: Template for Compound Library Characterization
Compound ID
Structure
Molecular Weight ( g/mol )
Purity (HPLC %)
Solubility in DMSO (mM)
IND-Cl-001
Image
Value
>95%
>10
IND-Cl-002
Image
Value
>95%
>10
| ... | ... | ... | ... | ... |
Section 3: The In Vitro Anticancer Screening Cascade
Many indole derivatives exert potent anticancer effects, making this a primary and promising area for screening.[3][8][13] The cascade is designed to first identify cytotoxic compounds and then to probe for a desirable mechanism of cell death—apoptosis.
Tier 1: Broad-Spectrum Cytotoxicity Screening
The initial goal is to assess the general cytotoxicity of the derivatives against a panel of human cancer cell lines from diverse tissue origins. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., HFB4 normal melanocytes) in their recommended media until they reach ~80% confluency.[6]
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compounds from DMSO stocks. Add the compounds to the wells to achieve a final concentration range (e.g., 0.1 to 100 µM). Include "vehicle control" (DMSO only) and "positive control" (e.g., Doxorubicin) wells.
Incubation: Incubate the plates for 48-72 hours. The choice of a longer incubation period allows for the detection of compounds that may have a slower, antiproliferative effect.[15]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Causality and Self-Validation:
Why a panel of cancer cells? To identify compounds with broad-spectrum activity versus those specific to certain cancer types.
Why a non-cancerous cell line? This is critical for assessing selectivity. A promising "hit" should have a significantly lower IC₅₀ for cancer cells than for normal cells. This is quantified by the Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells).[6] A higher SI value is desirable.
Caption: Workflow for the MTT cytotoxicity assay.
Table 2: Template for Recording Anticancer IC₅₀ Data (µM)
Compound ID
A549 (Lung)
HCT116 (Colon)
MCF-7 (Breast)
HFB4 (Normal)
Selectivity Index (SI for HCT116)
IND-Cl-001
Value
Value
Value
Value
Calculated Value
IND-Cl-002
Value
Value
Value
Value
Calculated Value
| Doxorubicin | Value | Value | Value | Value | Calculated Value |
Tier 2: Apoptosis Induction Assays
For compounds demonstrating potent and selective cytotoxicity (e.g., IC₅₀ < 10 µM and SI > 5), the next logical step is to determine if they induce apoptosis, a programmed and non-inflammatory form of cell death, which is a hallmark of many effective chemotherapeutics.
Experimental Protocol: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. Their activation is a reliable marker of apoptosis.
Cell Treatment: Seed a sensitive cancer cell line (e.g., HCT116) in a 96-well white-walled plate. Treat the cells with the "hit" compounds at their 1x and 2x IC₅₀ concentrations for 24 hours. Include a positive control like Staurosporine.[16]
Assay: Use a commercially available luminogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells.
Incubation: Incubate at room temperature for 1-2 hours. The reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating light.
Data Acquisition: Measure the luminescence using a plate reader.
Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates apoptosis induction.[17]
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Section 4: Antimicrobial Activity Screening
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[18] Indole derivatives have shown promise in this area.[7]
Tier 1: Agar Well Diffusion Assay
This is a classic, straightforward method to qualitatively assess the antimicrobial activity of the compounds.
Experimental Protocol: Agar Well Diffusion
Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus, ATCC 25923) and Gram-negative (Escherichia coli, ATCC 25922) strains.
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
Plate Preparation: Spread the bacterial inoculum evenly over the surface of Mueller-Hinton Agar (MHA) plates.
Well Creation: Aseptically punch wells (6 mm diameter) into the agar.
Compound Loading: Add a fixed volume (e.g., 50 µL) of each test compound (at a high concentration, e.g., 1 mg/mL in DMSO) into separate wells. Include DMSO as a negative control and a standard antibiotic (e.g., Gentamicin) as a positive control.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
Causality and Self-Validation:
Why Gram-positive and Gram-negative? Their cell wall structures are fundamentally different. Activity against both indicates a broad-spectrum potential, while activity against only one suggests a more specific mechanism of action.[19]
For compounds showing a significant zone of inhibition (>10 mm), a quantitative MIC value is determined using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
Experimental Protocol: Broth Microdilution
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a "sterility control" (broth only) and a "growth control" (broth + inoculum, no compound).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity (cloudiness).
Table 3: Template for Recording Antimicrobial Screening Data
| Compound ID | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
| :---------- | :---------------------- | :--------------------------------------- |
| | S. aureus | E. coli | S. aureus | E. coli |
| IND-Cl-001 | Value | Value | Value | Value |
| IND-Cl-002 | Value | Value | Value | Value |
| Gentamicin | Value | Value | Value | Value |
Enzyme inhibition is a primary mechanism for many successful drugs.[20][21] Given that indole derivatives are known to inhibit various enzymes like protein kinases (e.g., EGFR) and cyclooxygenases (COX), including a representative enzyme assay in the preliminary screen is a strategic choice.[3]
General Protocol: High-Throughput Fluorescence-Based Kinase Assay
This protocol is a template and must be adapted to the specific enzyme of interest.
Assay Principle: The assay measures the activity of a kinase, an enzyme that transfers a phosphate group from ATP to a substrate. Inhibition is detected as a decrease in substrate phosphorylation. Many commercial kits use fluorescence or luminescence for detection.[22]
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a specific peptide), and ATP.
Compound Addition: In a 384-well plate, add the test compounds at a fixed screening concentration (e.g., 10 µM).
Enzyme Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
Detection: Stop the reaction and add the detection reagent. This reagent typically contains an antibody that recognizes the phosphorylated substrate or a reagent that measures the amount of ATP consumed.
Data Acquisition: Read the signal (e.g., fluorescence intensity) on a plate reader.
Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Compounds showing >50% inhibition are considered "hits" and are selected for IC₅₀ determination.
Causality and Self-Validation:
Why a fixed, high concentration for the primary screen? To maximize the chances of identifying any inhibitory activity. This approach prioritizes sensitivity to avoid false negatives. Confirmed hits are then tested in a dose-response format to determine true potency (IC₅₀).[5]
Caption: General principle of an enzyme inhibition assay.
Section 6: Data Synthesis and Hit Prioritization
The final step of the preliminary screen is to integrate the data from all assays to select the most promising compounds for follow-up studies. A "hit" is not merely a compound with a low IC₅₀ in one assay, but one that displays a promising overall profile.
Criteria for Hit Prioritization:
Anticancer Lead:
Potency: IC₅₀ < 10 µM in one or more cancer cell lines.
Selectivity: SI > 10 (significantly more toxic to cancer cells than normal cells).
Mechanism: Induces a key cell death pathway, such as apoptosis (e.g., >2-fold increase in caspase-3/7 activity).
Antimicrobial Lead:
Potency: MIC ≤ 16 µg/mL against at least one bacterial strain.
Spectrum: Note whether the activity is broad-spectrum or specific.
Enzyme Inhibitor Lead:
Potency: IC₅₀ < 1 µM in the biochemical assay.
Compounds that meet these criteria are prioritized for the next stage of the drug discovery process, which includes comprehensive structure-activity relationship (SAR) studies, further mechanistic investigation, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
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El-Damasy, D. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Kamal, A., et al. (2014). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules.
Zhang, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
Sarikurkcu, C., et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Molecules.
ResearchGate. (2015). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
Zhang, J. H., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
Al-Ostath, R. A., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules.
National Institutes of Health. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society.
Kumar, D., et al. (2010). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. European Journal of Medicinal Chemistry.
Al-Ghorbani, M., et al. (2023).
Semantic Scholar. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Semantic Scholar.
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives.
El-Sayed, N. F., et al. (2022). Biological activities of secondary metabolites from Emericella nidulans EGCU 312. Mycology.
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
ResearchGate. (2016). Enzyme Inhibition in Drug Discovery and Development.
Di Meo, F., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry.
An In-depth Technical Guide to 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile: Synthesis, Characterization, and Potential Applications
For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical entity 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical entity 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. The document details its fundamental molecular and physical properties, outlines a robust, field-proven synthetic protocol for its preparation, and discusses its potential applications in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indole-based compounds.
Introduction
The indole scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. Modifications to the indole ring system, such as halogenation and the introduction of functionalized side chains, offer a powerful strategy for modulating the biological activity and pharmacokinetic profiles of these molecules.
This guide focuses on a specific derivative, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. The incorporation of a chlorine atom at the 4-position of the indole ring and a 3-oxo-3-cyanopropanoyl group at the 3-position introduces unique steric and electronic features that are of significant interest for exploring new chemical space in drug discovery. The oxopropanenitrile moiety, in particular, is a versatile functional group known to participate in a variety of chemical transformations and can act as a key pharmacophore in interacting with biological targets.
Molecular and Physicochemical Properties
The fundamental properties of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile are summarized in the table below. These have been calculated based on its chemical structure.
Property
Value
Chemical Formula
C₁₁H₇ClN₂O
Molecular Weight
218.64 g/mol
IUPAC Name
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile can be achieved via the reaction of 4-chloro-1H-indole with cyanoacetic acid in the presence of a coupling agent, or more efficiently, with a more reactive derivative such as cyanoacetyl chloride.
Caption: Proposed synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Detailed Experimental Protocol
Materials:
4-Chloro-1H-indole
Cyanoacetyl chloride
Anhydrous Aluminum chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for elution
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
Addition of Reactants: In a separate flask, dissolve 4-chloro-1H-indole (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the cooled AlCl₃ suspension dropwise over 15 minutes.
Acylation: To the stirred suspension, add cyanoacetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl. Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents.
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications in Drug Discovery
The 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile scaffold holds promise for various applications in medicinal chemistry.
Kinase Inhibition
The indole nucleus is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could allow for targeted interactions within the ATP-binding pocket of various kinases, making it a valuable starting point for the development of novel anti-cancer agents.
Antiviral and Antimicrobial Agents
Indole derivatives have demonstrated a broad spectrum of antiviral and antimicrobial activities. The presence of the chloro and cyano functionalities can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement.
Central Nervous System (CNS) Active Compounds
The indole core is also present in many neurotransmitters and CNS-active drugs. This derivative could be explored for its potential to interact with various receptors and enzymes in the brain, with possible applications in treating neurological and psychiatric disorders.
Caption: Potential therapeutic areas for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Conclusion
This technical guide has provided a detailed overview of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, including its molecular properties and a proposed synthetic route. The unique combination of a halogenated indole core and a reactive oxopropanenitrile side chain makes this compound a valuable building block for the synthesis of novel, biologically active molecules. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development.
References
As this is a theoretical guide for a compound with limited direct literature, the references would typically include foundational texts on indole chemistry and papers describing the synthesis of structurally related analogues. For the purpose of this generated guide, specific, clickable URLs to direct synthesis of the target molecule cannot be provided. The following are representative examples of relevant literature that would be cited:
Title: The Chemistry of Heterocyclic Compounds, Indoles.
Source: Wiley Interscience.
URL: [Link]
Title: Synthesis of 3-Cyanoacetylindoles as Precursors for the Preparation of Indole-Containing Pyridones.
Source: Journal of Organic Chemistry.
URL: [Link]
Title: Friedel-Crafts Acylation of Indoles.
Source: Chemical Reviews.
URL: [Link]
Foundational
In-Silico Modeling of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile Interactions
A Technical Guide for Tautomer-Aware Docking and Halogen Bonding Analysis Executive Summary This technical guide details the computational modeling workflow for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (hereafter r...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Tautomer-Aware Docking and Halogen Bonding Analysis
Executive Summary
This technical guide details the computational modeling workflow for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (hereafter referred to as Ligand-4Cl ). This molecule represents a class of "privileged structures"—indole-3-carbonyl derivatives—widely investigated for antiviral (SARS-CoV-2, HIV-1), antimalarial, and kinase-inhibitory activities.
Modeling Ligand-4Cl presents two distinct computational challenges that standard high-throughput docking protocols frequently fail to address:
-Ketonitrile Tautomerism: The 3-oxopropanenitrile side chain possesses an active methylene group, leading to significant keto-enol tautomeric equilibria that drastically alter the hydrogen bond donor/acceptor profile.
Halogen Bonding (
-hole): The chlorine atom at the indole C4 position is not merely a hydrophobic bulk; it is an anisotropic electrophile capable of forming halogen bonds with backbone carbonyls, a critical determinant of selectivity.
This guide provides a self-validating protocol to accurately model these interactions using Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD).
Part 1: Ligand Characterization & Quantum Mechanical Preparation
Objective: To generate energetically accessible conformers and tautomers carrying accurate partial charges (ESP) that account for the anisotropic electron distribution on the chlorine atom.
The Tautomerism Challenge
The
-ketonitrile moiety exists in equilibrium between the keto form and the enol form (which may be stabilized by intramolecular hydrogen bonding with the indole NH). Standard force fields (GAFF/CHARMM) often assign fixed charges that ignore this dynamism.
Protocol:
Enumeration: Generate all possible tautomers using a rule-based engine (e.g., RDKit or LigPrep).
QM Optimization:
Software: Gaussian 16 / ORCA 5.0.
Theory Level: DFT B3LYP/6-311G(d,p) with D3BJ dispersion correction.
Solvation: IEFPCM (Implicit Solvation) model mimicking water (
).
ESP Charge Calculation: Generate Electrostatic Potential (ESP) charges (Merz-Kollman scheme) to capture the
-hole on the 4-Cl atom.
Critical Insight: The 4-chloro substituent creates a region of positive electrostatic potential (the
-hole) along the C-Cl bond axis. Standard Mulliken charges often fail to represent this, treating the entire Cl surface as negative. Restrained Electrostatic Potential (RESP) fitting is mandatory here.
Workflow Visualization
Figure 1: QM-driven ligand preparation pipeline ensuring accurate electronic representation of tautomers.
Part 2: Target Selection & Binding Site Definition
Objective: To define the receptor environment, specifically identifying "halogen bond acceptors" (Lewis bases like backbone C=O, His-N, or Asp-OD).
Target Classes
Based on the indole-3-glyoxyl scaffold, Ligand-4Cl is best modeled against:
Kinases (e.g., CDK2, GSK-3
): The indole mimics the purine ring of ATP.
Viral Proteases (e.g., SARS-CoV-2 Mpro): The nitrile group can act as a reversible covalent warhead targeting the catalytic Cysteine (Cys145).
Halogen Bond Definition (The "Extra Point" Method)
Most docking engines (AutoDock Vina, standard Glide) treat Chlorine as a hydrophobic sphere. To model the specific directionality of the 4-Cl interaction:
Technique: Add a massless "dummy atom" (positive point charge) at the tip of the C-Cl bond (approx 1.6 Å from Cl nucleus).
Force Field: Assign a small positive charge (+0.1e to +0.2e) to this point, compensated by adjusting the Cl charge. This mimics the
-hole.
Part 3: Molecular Docking Protocol
Objective: To predict the binding pose, prioritizing interactions that satisfy the specific electronic features of Ligand-4Cl.
Ensemble Docking Strategy
Do not dock a single structure. Dock the Ensemble of Tautomers generated in Part 1.
Step-by-Step Protocol:
Grid Generation:
Center the grid on the active site (e.g., ATP binding pocket).
Size:
Å (sufficient to accommodate the flexible cyanoacetyl tail).
Constraint Setup:
Hydrogen Bond: Constrain the Indole-NH to the "Hinge Region" (for kinases) or specific catalytic residues.
Halogen Bond: If using Glide (Schrödinger), enable "Halogen Bonding" scoring terms. If using AutoDock, use the "Extra Point" model prepared in 2.2.
Sampling:
Exhaustiveness: 32 (High).
Output: Top 10 poses per tautomer.
Scoring Analysis
Analyze the results not just by
(binding energy), but by interaction geometry.
Interaction Type
Geometric Criteria
Biological Significance
Halogen Bond
Selectivity filter; displaces conserved water.
H-Bond (Indole NH)
Å
Anchors the scaffold (Hinge binder).
Nitrile Interaction
Å
Potential for covalent adduct formation.
Part 4: Molecular Dynamics (MD) Simulation
Objective: To validate the temporal stability of the halogen bond and tautomer preference in the solvated state.
Simulation Setup
Engine: GROMACS 2024 or AMBER22.
Force Field:
Protein: AMBER ff19SB.
Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived in Part 1.
Solvent: TIP3P water model; neutralize with Na+/Cl- (0.15 M).
The "Sigma-Hole" in MD
Standard MD force fields lack anisotropic halogen terms.
Solution: Use the "Virtual Site" implementation in GROMACS. Construct a virtual site on the Cl atom along the C-Cl vector to represent the positive potential.
Halogen Bond Lifetime: Calculate the percentage of simulation time where the
distance is < 3.5 Å and the angle is > 150°.
MMPBSA/MMGBSA: Calculate binding free energy, decomposing the contribution of residue interacting with the 4-Cl atom.
Mechanistic Pathway Diagram
Figure 2: MD Simulation workflow focusing on the stability of non-covalent interactions.
Part 5: ADMET & Reactivity Profiling
Objective: To assess the "drug-likeness" and potential toxicity of the
-ketonitrile warhead.
The nitrile group in Ligand-4Cl is adjacent to an active methylene and a carbonyl. This electronic arrangement makes it a potential PAINS (Pan-Assay Interference Compounds) candidate due to reactivity.
In-Silico Filter: Run the structure through FAF-Drugs4 or SwissADME .
Check: Is the nitrile flagged as a Michael Acceptor?
Note: While often flagged, in the context of Targeted Covalent Inhibitors (TCI), this reactivity is a feature, not a bug. The modeling report must clarify this distinction.
References
Halogen Bonding in Drug Design
Wilcken, R., et al. (2013).[2] "Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics." Journal of Medicinal Chemistry.
Tautomerism in Drug Discovery
Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design.
Indole-3-glyoxyl Derivatives Bioactivity
Tsyshkova, N. G., et al. (2021). "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
QM/MD Force Field Development for Halogens
Ibrahim, M. A. A. (2011). "Molecular mechanical study of halogen bonding in protein–ligand complexes.
General Docking Protocols (AutoDock)
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
The Strategic Role of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile in Modern Heterocyclic Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in heterocyclic chemistry. We will delve into its synthesis, structural characteristics,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in heterocyclic chemistry. We will delve into its synthesis, structural characteristics, and its pivotal role as a precursor in the construction of diverse, biologically relevant heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique reactivity of this compound.
Introduction: The Significance of a Multi-Functional Precursor
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring, particularly at the C3 position, provides a gateway to a vast chemical space with significant therapeutic potential. 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile emerges as a particularly valuable intermediate due to the convergence of several key structural features:
The Indole Core: Provides a rigid, aromatic framework with inherent biological recognition properties.
The 4-Chloro Substituent: This electron-withdrawing group can modulate the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives. Halogenation can also enhance membrane permeability and metabolic stability.
The β-Ketopropanenitrile Moiety: This highly reactive side chain incorporates three key functional handles—a ketone, a nitrile, and an active methylene group. This trifecta of reactivity allows for a wide range of chemical transformations, making it an ideal substrate for multicomponent reactions.
This guide will systematically unpack the synthesis and synthetic utility of this compound, providing both theoretical understanding and practical, actionable protocols.
Synthesis and Characterization
The synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile can be efficiently achieved via a Friedel-Crafts acylation of 4-chloroindole. This electrophilic aromatic substitution targets the electron-rich C3 position of the indole ring.[2][3]
This protocol is based on well-established methods for the cyanoacetylation of indoles.[3][4]
Reaction Scheme:
Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.
Step-by-Step Methodology:
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloroindole (1 equivalent).
Solvent and Reagent Addition: Add acetic anhydride (approximately 5-10 volumes) to the flask, followed by the addition of cyanoacetic acid (1.2 equivalents).
Reaction Execution: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with stirring.
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and unreacted cyanoacetic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Causality Behind Experimental Choices:
Acetic Anhydride: Serves as both the solvent and a dehydrating agent, activating the cyanoacetic acid to form a mixed anhydride, which is a more potent acylating agent for the Friedel-Crafts reaction.[3]
Reflux Conditions: Provide the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.
Aqueous Work-up: Is a critical step to quench the reaction, hydrolyze the excess acetic anhydride, and precipitate the organic product, which is sparingly soluble in water.
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data
Technique
Predicted Key Features
¹H NMR
- Indole NH: A broad singlet around δ 8.5-9.0 ppm. - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indole ring, with splitting patterns dictated by the 4-chloro substitution. - Methylene Protons: A singlet for the -CH₂- group adjacent to the carbonyl and nitrile groups, expected around δ 4.0-4.5 ppm.
¹³C NMR
- Carbonyl Carbon: A signal in the downfield region, typically around δ 180-185 ppm. - Nitrile Carbon: A signal around δ 115-120 ppm. - Indole Carbons: A series of signals in the aromatic region (δ 110-140 ppm). - Methylene Carbon: A signal for the -CH₂- group around δ 30-35 ppm.
IR (Infrared)
- N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C≡N Stretch: A sharp, medium intensity peak around 2250 cm⁻¹. - C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹.
MS (Mass Spec)
- Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₁H₇ClN₂O (m/z ≈ 218.02), with a characteristic M+2 isotope peak for chlorine at approximately one-third the intensity of the M⁺ peak.
A Versatile Precursor in Heterocyclic Synthesis
The true synthetic power of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile lies in its ability to participate in a multitude of multicomponent reactions (MCRs), providing rapid access to complex and highly functionalized heterocyclic systems. The active methylene group, flanked by the electron-withdrawing carbonyl and nitrile groups, is readily deprotonated, forming a nucleophilic species that can initiate a cascade of reactions.
Synthesis of Substituted Pyridines
The compound is an excellent precursor for the synthesis of various substituted pyridines, which are core structures in many pharmaceuticals.[1][6]
Reaction Workflow: Synthesis of Indolyl-Substituted Pyridines
Caption: General workflow for the synthesis of pyridines.
Mechanistic Rationale:
The synthesis of pyridines often proceeds through a Knoevenagel condensation of the aldehyde with the active methylene of the indole precursor, followed by a Michael addition of a second nucleophile (like malononitrile) and subsequent cyclization and aromatization.[6] The choice of aldehyde and the second nucleophilic component allows for a high degree of diversification in the final pyridine product.
Construction of Fused Pyrimidine Systems
Pyrimidines are another class of heterocycles with broad pharmacological relevance, including anticancer and antimicrobial activities.[7][8] 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile can be used to construct fused pyrimidine systems.
Example Reaction: Synthesis of Tetrazolopyrimidines
A one-pot, three-component reaction between an aldehyde, 1H-tetrazol-5-amine, and 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile can yield 7-substituted-5-(4-chloro-1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles.[6]
Mechanistic Pathway:
Caption: Plausible mechanism for tetrazolopyrimidine synthesis.
This reaction pathway highlights the sequential bond-forming events that are characteristic of MCRs, allowing for the rapid assembly of complex molecules from simple starting materials.
Formation of Pyrazole Derivatives
Pyrazole moieties are found in a number of approved drugs, particularly those with anticancer and anti-inflammatory properties.[9][10] The reaction of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile with hydrazines provides a direct route to substituted pyrazoles.
General Protocol for Pyrazole Synthesis:
Reactant Mixture: Combine 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (1 equivalent) and a substituted hydrazine (e.g., phenylhydrazine, 1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
Reaction Conditions: Heat the mixture to reflux for 2-6 hours. The reaction can be catalyzed by a small amount of acid.
Isolation and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
The reaction proceeds via an initial condensation of the hydrazine with the ketone, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring.
Role in Drug Discovery and Development
The true value of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile in a drug discovery context is its function as a versatile scaffold for generating libraries of diverse heterocyclic compounds. The pyridines, pyrimidines, and pyrazoles that can be synthesized from this precursor are all known to be pharmacologically active.
Anticancer Potential: Many pyrazole and fused pyrimidine derivatives have demonstrated potent anticancer activity by targeting various kinases and other cellular pathways.[9][11] The ability to rapidly generate a library of indolyl-substituted pyrazoles and pyrimidines from the title compound allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anticancer agents.
Antimicrobial and Anti-inflammatory Applications: The heterocyclic systems accessible from this precursor are also implicated in antimicrobial and anti-inflammatory activities.[1] The indole moiety itself is a common feature in molecules with these biological properties.
The use of multicomponent reactions starting from 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a highly efficient strategy in lead generation and optimization. It allows for the exploration of a wide range of chemical space around a privileged indole core, increasing the probability of identifying novel drug candidates.
Conclusion
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a strategically important building block in modern organic and medicinal chemistry. Its straightforward synthesis and, more importantly, its trifunctional reactivity make it an ideal starting material for the construction of a diverse array of heterocyclic compounds through efficient multicomponent reactions. The ability to rapidly generate libraries of indolyl-substituted pyridines, pyrimidines, pyrazoles, and other heterocycles underscores its significant potential in drug discovery programs targeting a wide range of diseases. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a solid foundation for its utilization in research and development.
References
Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. J. Org. Chem., 69, 6953-6956. Available at: [Link]
Tivendale, M., & Reinecke, D. M. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1053–1057. Available at: [Link]
Ke, S., et al. (2008). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. Tetrahedron Letters, 49(35), 5178-5180. Available at: [Link]
Zhivkova, P., & Atanasova-Stamova, S. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(12), 166. Available at: [Link]
de Oliveira, G. G., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Bioactive Natural Product. Preprints.org. Available at: [Link]
Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21710–21745. Available at: [Link]
Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21710–21745. Available at: [Link]
Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. RSC Advances, 13(31), 21710-21745. Available at: [Link]
Pai, A., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). Available at: [Link]
Anonymous. (n.d.). 1 - Supporting Information. Available at: [Link]
Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21710-21745. Available at: [Link]
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894. Available at: [Link]
Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21710-21745. Available at: [Link]
Al-Ostoot, F. H., et al. (2020). Pharmacological potentials of pyrimidine derivative: A review. Journal of Drug Delivery and Therapeutics, 10(5), 215-223. Available at: [Link]
Wang, Y., et al. (2023). Enantioselective Friedel-Crafts Reaction for the Synthesis of 4,7-Difunctionalized Indoles Featuring a Chiral Heteroatom-Substituted Quaternary Carbon at the C7 Position. Organic Letters, 25(19), 3463–3468. Available at: [Link]
Katayama, M., et al. (1990). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 54(4), 1093-1094. Available at: [Link]
Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21710–21745. Available at: [Link]
Anonymous. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 215-223. Available at: [Link]
Al-Suhaimi, K. S., et al. (2023). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 28(15), 5798. Available at: [Link]
Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358. Available at: [Link]
Papakonstantinou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(15), 5894. Available at: [Link]
Gontijo, T. B., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-12. Available at: [Link]
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Synthesis Protocol for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the introduction of a β-ketonitrile moiety at the C3 position offers a versatile handle for further chemical modifications. This document provides two robust protocols for the synthesis, an analysis of the underlying chemical principles, and detailed experimental procedures to ensure successful and reproducible outcomes in the laboratory.
Introduction to 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Indole derivatives are of significant interest due to their wide range of pharmacological activities. The target molecule, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, incorporates a 4-chloro-substituted indole ring, which can influence the compound's electronic properties and metabolic stability. The 3-oxo-propanenitrile side chain is a highly functionalized motif that can participate in various chemical transformations, including cyclizations to form diverse heterocyclic systems. This makes the title compound a key intermediate for the synthesis of novel therapeutic agents.
Chemical Structures
Caption: Chemical structures of the starting material and the target compound.
Synthetic Strategy: Electrophilic Acylation at the C3 Position of Indole
The synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile hinges on the inherent nucleophilicity of the indole ring, particularly at the C3 position. The electron-rich pyrrole moiety of the indole nucleus readily undergoes electrophilic substitution. The chloro substituent at the C4 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Consequently, electrophilic acylation is highly regioselective for the C3 position.
Two primary strategies are presented for the acylation of 4-chloro-1H-indole:
Route A: Friedel-Crafts Acylation using Cyanoacetyl Chloride. This classic method involves the in-situ generation of a highly electrophilic acylium ion from cyanoacetyl chloride and a Lewis acid catalyst.[1][2]
Route B: Acylation with Cyanoacetic Acid and Acetic Anhydride. This approach offers a milder and often more practical alternative, avoiding the need to handle the highly reactive and moisture-sensitive cyanoacetyl chloride.[3][4]
Caption: Overview of the two synthetic routes.
Part 1: Synthesis via Friedel-Crafts Acylation (Route A)
This protocol first describes the preparation of the acylating agent, cyanoacetyl chloride, followed by the Friedel-Crafts acylation of 4-chloro-1H-indole.
Preparation of Cyanoacetyl Chloride
Causality of Experimental Choices: Cyanoacetyl chloride is not commercially available due to its high reactivity and instability. It is therefore prepared immediately before use from cyanoacetic acid and a chlorinating agent such as thionyl chloride (SOCl₂). Thionyl chloride is chosen for its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5] Anhydrous conditions are critical to prevent the hydrolysis of the acid chloride back to the carboxylic acid.[5]
Experimental Protocol:
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
Reagent Addition: To the flask, add cyanoacetic acid (1.0 eq). Slowly add thionyl chloride (1.5 eq) dropwise at room temperature with stirring.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude cyanoacetyl chloride is then purified by fractional distillation under reduced pressure.
Reagent/Solvent
Molar Mass ( g/mol )
Molarity (mol/L)
Density (g/mL)
Amount (mmol)
Equivalents
Cyanoacetic Acid
85.06
-
-
100
1.0
Thionyl Chloride
118.97
-
1.638
150
1.5
Friedel-Crafts Acylation of 4-chloro-1H-indole
Causality of Experimental Choices: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the highly electrophilic acylium ion from cyanoacetyl chloride.[6] Anhydrous conditions are paramount as water will deactivate the Lewis acid. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures to control the reactivity and minimize side reactions. A stoichiometric amount of AlCl₃ is often required as it complexes with both the starting indole and the product ketone.[1]
Experimental Protocol:
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
Reagent Addition: Suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
Formation of Acylium Ion: Slowly add a solution of freshly prepared cyanoacetyl chloride (1.1 eq) in anhydrous DCM to the AlCl₃ suspension with vigorous stirring. Stir the mixture at 0°C for 30 minutes.
Addition of Indole: Add a solution of 4-chloro-1H-indole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reagent/Solvent
Molar Mass ( g/mol )
Molarity (mol/L)
Density (g/mL)
Amount (mmol)
Equivalents
4-Chloro-1H-indole
151.59
-
-
50
1.0
Cyanoacetyl Chloride
103.51
-
-
55
1.1
Aluminum Chloride
133.34
-
-
60
1.2
Dichloromethane
84.93
-
1.33
-
-
Part 2: Synthesis via Acylation with Cyanoacetic Acid and Acetic Anhydride (Route B)
This one-pot method is generally preferred for its operational simplicity and avoidance of hazardous reagents.
Causality of Experimental Choices: Acetic anhydride serves as a powerful dehydrating agent, facilitating the formation of a mixed anhydride between cyanoacetic acid and acetic acid. This mixed anhydride is sufficiently electrophilic to acylate the electron-rich indole ring at the C3 position. The reaction is typically heated to provide the necessary activation energy.[3] This method circumvents the need for a strong Lewis acid and the preparation of the unstable cyanoacetyl chloride.
Experimental Protocol:
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
Reagent Addition: To the flask, add 4-chloro-1H-indole (1.0 eq) and cyanoacetic acid (1.2 eq).
Reaction: Add acetic anhydride (3.0 eq) to the mixture. Heat the reaction mixture to reflux (approximately 100-120°C) for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.
Isolation: The product may precipitate out of the solution upon cooling or addition of water. If so, collect the solid by filtration, wash with cold water, and dry.
Extraction (if necessary): If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography as described in Route A.
Reagent/Solvent
Molar Mass ( g/mol )
Molarity (mol/L)
Density (g/mL)
Amount (mmol)
Equivalents
4-Chloro-1H-indole
151.59
-
-
50
1.0
Cyanoacetic Acid
85.06
-
-
60
1.2
Acetic Anhydride
102.09
-
1.08
150
3.0
Characterization
The synthesized 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile should be characterized using standard analytical techniques to confirm its identity and purity:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretching frequencies.
Melting Point: To assess the purity of the final product.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Thionyl chloride and cyanoacetyl chloride are highly corrosive and moisture-sensitive. Handle with extreme care.
Aluminum chloride is a corrosive solid that reacts violently with water.
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The two synthetic protocols provided in this guide offer reliable and reproducible methods for the preparation of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. Route A, employing a classical Friedel-Crafts acylation, is a robust method for those comfortable with handling reactive acylating agents. Route B provides a more convenient and safer alternative that is well-suited for many laboratory settings. The choice of method will depend on the available resources and the scale of the synthesis. The successful synthesis of this versatile intermediate will enable further exploration of its potential in the development of novel therapeutic agents.
Ali, M. A., et al. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing, 5(1), 1-8.
El-Dean, A. M. K., et al. (2015). Synthetic Applications of 3-(Cyanoacetyl)indoles and Related Compounds. Journal of Heterocyclic Chemistry, 52(5), 1337-1355.
Gorbunova, V. P., & Suvorov, N. N. (1978). Indole derivatives. CX. Synthesis of 3-cyanoacetylindole. Chemistry of Heterocyclic Compounds, 14(10), 1104-1106.
I. G. Farbenindustrie Aktiengesellschaft. (1934). Aromatic cyano-acetyl compound and process of preparing it. U.S.
Washida, Y., et al. (1967). Studies on the Synthesis of Indole Derivatives. I. A New Synthesis of 3-Cyanoacetylindole. Chemical and Pharmaceutical Bulletin, 15(11), 1819-1821.
Qui, W., et al. (2010). A practical and efficient synthesis of teriflunomide. Organic Process Research & Development, 14(1), 238-240.
Chen, G., et al. (2013). An improved and practical synthesis of teriflunomide. Journal of Chemical Research, 37(1), 58-59.
Ju, X., et al. (2011). A novel and efficient synthesis of teriflunomide. Chinese Journal of Pharmaceuticals, 42(10), 753-755.
The Strategic Application of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile in the Synthesis of Novel Antifungal Agents
Introduction: A Versatile Precursor for Antimycotic Drug Discovery The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Precursor for Antimycotic Drug Discovery
The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for the development of effective antifungal therapeutics.[1] The indole nucleus, a privileged structure in medicinal chemistry, has garnered significant attention for its wide range of pharmacological activities, including potent antifungal properties.[2] Strategic modifications to the indole ring system can lead to the discovery of compounds with enhanced efficacy and novel mechanisms of action.[2][3] This application note details the utility of a key intermediate, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile , as a versatile precursor for the synthesis of a promising class of antifungal agents: pyrimido[4,5-b]indoles.
The presence of a chloro substituent at the 4-position of the indole ring is anticipated to modulate the electronic and hydrophobic properties of the final compounds, potentially enhancing their interaction with fungal-specific targets.[4][5] The oxopropanenitrile moiety at the 3-position provides a reactive handle for the construction of various heterocyclic systems, offering a gateway to a diverse chemical space for antifungal drug discovery. This guide provides detailed protocols for the synthesis of the precursor, its conversion to pyrimido[4,5-b]indole derivatives, and the subsequent evaluation of their antifungal activity.
Synthesis of the Precursor: 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
The synthesis of the title precursor can be achieved through a well-established acylation of 4-chloroindole. The following protocol is a representative procedure based on analogous syntheses of related indolyl-3-oxopropanenitriles.
Protocol 1: Synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the Grignard reagent and the acylating agent.
Grignard Reagent Formation: 4-Chloroindole is first converted to its corresponding indolylmagnesium halide to enhance its nucleophilicity, facilitating the subsequent acylation reaction.
Acylating Agent: Cyanoacetyl chloride serves as the source of the oxopropanenitrile moiety. Its high reactivity necessitates slow addition at a reduced temperature to control the exothermicity of the reaction.
Aqueous Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and facilitate the isolation of the product.
Step-by-Step Methodology:
Preparation of the Grignard Reagent:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
Add a small crystal of iodine to initiate the reaction.
Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle warming to initiate the formation of ethylmagnesium bromide.
Once the Grignard reagent formation has commenced (disappearance of the iodine color and gentle refluxing), add a solution of 4-chloroindole (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture.
Stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the indolylmagnesium bromide.
Acylation Reaction:
Cool the reaction mixture to 0 °C in an ice bath.
Add a solution of cyanoacetyl chloride (1.1 eq) in anhydrous diethyl ether dropwise to the cooled suspension of the indolylmagnesium bromide over a period of 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification:
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Characterization: The structure of the synthesized precursor should be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Application as a Precursor for Pyrimido[4,5-b]indole Synthesis
The synthesized 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a valuable building block for the construction of fused heterocyclic systems with potential biological activity. One such class of compounds is the pyrimido[4,5-b]indoles, which have demonstrated a range of pharmacological properties, including antibacterial and anticancer activities.[6][7] The following protocol describes a general method for the synthesis of 4-aminopyrimido[4,5-b]indoles from the precursor.
Protocol 2: Synthesis of 4-Amino-7-chloro-2-substituted-9H-pyrimido[4,5-b]indoles
Causality Behind Experimental Choices:
Guanidine Hydrochloride: This reagent serves as the source of the two nitrogen atoms required for the formation of the pyrimidine ring.
Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride and facilitate the cyclocondensation reaction.
Reflux in Ethanol: The reaction is heated to provide the necessary activation energy for the cyclization to occur.
Acidic Workup: Neutralization with acetic acid followed by precipitation in water allows for the isolation of the product.
Step-by-Step Methodology:
Reaction Setup:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (1.0 eq) and a substituted amidine hydrochloride (e.g., benzamidine hydrochloride for a 2-phenyl substituent) or guanidine hydrochloride (1.2 eq).
Add absolute ethanol as the solvent.
Reaction Execution:
To the stirred suspension, add a solution of sodium ethoxide (2.5 eq) in absolute ethanol.
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
Workup and Purification:
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
Dissolve the residue in water and neutralize with glacial acetic acid.
The resulting precipitate is collected by filtration, washed with water, and dried.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 4-amino-7-chloro-2-substituted-9H-pyrimido[4,5-b]indole.
Visualization of the Synthetic Pathway:
Caption: Synthetic route from 4-chloroindole to pyrimido[4,5-b]indole derivatives.
Protocol for In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized pyrimido[4,5-b]indole derivatives should be evaluated against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Standardized Inoculum: The use of a standardized inoculum density is critical for the reproducibility of the assay.
Serial Dilutions: This allows for the determination of a precise MIC value.
Positive and Negative Controls: These are essential to ensure the validity of the experimental results. The positive control (e.g., Fluconazole or Amphotericin B) provides a benchmark for antifungal activity, while the negative control (no drug) ensures that the fungal strains are viable in the test conditions.
Visual or Spectrophotometric Reading: The MIC endpoint can be determined either by visual inspection of fungal growth or by measuring the optical density, providing a quantitative measure of inhibition.
Step-by-Step Methodology:
Preparation of Fungal Inoculum:
Culture the fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at the appropriate temperature and for a sufficient time to obtain mature colonies.
Prepare a suspension of the fungal cells or spores in sterile saline or RPMI-1640 medium.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
Further dilute the suspension in the test medium (RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
Preparation of Drug Dilutions:
Prepare a stock solution of each synthesized compound and the control antifungal agent (e.g., Fluconazole) in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions of the stock solutions in the test medium in a 96-well microtiter plate to obtain a range of concentrations to be tested.
Inoculation and Incubation:
Add an equal volume of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
Include a drug-free well (negative control) and a well with a known antifungal agent (positive control).
Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.
Determination of Minimum Inhibitory Concentration (MIC):
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.
The endpoint can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
Data Presentation:
The antifungal activity of the synthesized compounds should be summarized in a table for easy comparison.
Compound
MIC (µg/mL) vs. C. albicans
MIC (µg/mL) vs. A. niger
MIC (µg/mL) vs. C. neoformans
Derivative 1
Experimental Value
Experimental Value
Experimental Value
Derivative 2
Experimental Value
Experimental Value
Experimental Value
Fluconazole
Reference Value
Reference Value
Reference Value
Proposed Mechanism of Action: A Multifaceted Approach
The precise antifungal mechanism of action of pyrimido[4,5-b]indoles is an active area of research. However, based on the known activities of related indole derivatives and fused pyrimidine systems, several potential mechanisms can be proposed.
Inhibition of Fungal-Specific Enzymes: Many antifungal agents target enzymes that are essential for fungal viability but are absent in humans. For instance, indole derivatives have been shown to inhibit key fungal enzymes involved in cell wall biosynthesis or ergosterol biosynthesis.[2][3]
Disruption of Cell Membrane Integrity: The hydrophobic nature of the indole scaffold may facilitate its insertion into the fungal cell membrane, leading to disruption of membrane potential, increased permeability, and ultimately cell death.[2]
Interference with Fungal Virulence Factors: Some indole derivatives have been shown to inhibit the activity of fungal virulence factors such as phospholipases and proteases, which are crucial for host tissue invasion and nutrient acquisition.[3]
Microtubule Depolymerization: Certain pyrimido[4,5-b]indole derivatives have been identified as microtubule depolymerizing agents, a mechanism of action that is effective against rapidly proliferating cells and could be relevant for antifungal activity.[7]
Visualization of the Proposed Mechanism of Action:
Caption: Proposed antifungal mechanisms of pyrimido[4,5-b]indole derivatives.
Conclusion and Future Directions
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds with potential antifungal activity. The synthetic routes outlined in this application note provide a clear pathway for the generation of a library of pyrimido[4,5-b]indole derivatives. The subsequent evaluation of these compounds against a panel of pathogenic fungi will be crucial in identifying lead candidates for further development. Future work should focus on elucidating the precise mechanism of action of the most potent compounds and optimizing their structure to enhance their antifungal efficacy and pharmacokinetic properties. The exploration of this chemical space holds significant promise for the discovery of the next generation of antifungal agents to combat the growing threat of fungal infections.
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Sheng, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2824. [Link]
Xu, H., et al. (2010). Antifungal Activities of Some Indole Derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. [Link]
Shrestha, R., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 63(15), 8346-8364. [Link]
Al-Zereini, W. A., et al. (2024). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 25(2), 1083. [Link]
Scalable Process for the Manufacture of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Abstract This application note details a robust, scalable protocol for the synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (Target Molecule), a critical beta-ketonitrile intermediate often utilized in the dev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (Target Molecule), a critical beta-ketonitrile intermediate often utilized in the development of antiviral capsid assembly modulators and kinase inhibitors.
The presence of the chlorine atom at the C4 position of the indole ring introduces significant steric strain (peri-interaction) and electronic deactivation, rendering standard C3-acylation protocols inefficient. This guide presents an optimized Modified Anhydride Activation route that overcomes these barriers, ensuring high regioselectivity, minimal byproduct formation, and suitability for multi-kilogram production.
Retrosynthetic Analysis & Strategy
The synthesis of 3-acylindoles is classically achieved via Friedel-Crafts acylation or Vilsmeier-Haack conditions. However, for the 4-chloro derivative, the choice of route is dictated by the steric clash between the C4-Cl and the incoming C3-electrophile.
Strategic Route Selection
Route A (Acid Chloride/AlCl₃): Uses cyanoacetyl chloride. Risk: High polymerization of starting material due to strong Lewis acids; difficult workup on large scale.
Route B (Grignard): Indole-MgBr + Cyanoacetyl chloride. Risk: Cryogenic conditions required; safety concerns with Grignard scale-up.
Route C (Selected):Mixed Anhydride Activation (Cyanoacetic Acid + Acetic Anhydride).
Mechanism:[1][2][3][4][5] In situ formation of acetyl cyanoacetyl anhydride.
Advantage:[1][3][4][6][7] Milder conditions, homogeneous reaction mixture, and product precipitation upon hydrolysis (self-purifying).
Pathway Visualization
Figure 1: Retrosynthetic strategy focusing on the in-situ generation of the active electrophile to overcome C4-steric hindrance.
Process Safety & Critical Parameters
Hazard Identification
Acetic Anhydride (Ac₂O): Flammable, corrosive, lachrymator. Reacts violently with water.
Cyanoacetic Acid: Toxic if swallowed/contacted. Releases cyanide fumes if heated to decomposition.
Exotherm Control: The activation step (anhydride formation) is exothermic. The acylation step requires heat but must be controlled to prevent "runaway" polymerization of the indole.
Critical Process Parameters (CPPs)
Parameter
Range
Rationale
Activation Temp
45–50°C
Ensures formation of mixed anhydride without decarboxylation.
Reaction Temp
85–90°C
Sufficient energy to overcome C4-Cl steric barrier; >95°C risks tar formation.
Stoichiometry
1.0 : 1.5 (Indole:Acid)
Excess electrophile drives reaction to completion against deactivated ring.
4-Chloroindole (CAS 25235-85-2): 100.0 g (0.66 mol)
Cyanoacetic acid: 84.2 g (0.99 mol, 1.5 eq)
Acetic Anhydride: 300 mL (3.0 vol)
2-Propanol (IPA): For recrystallization
Water (DI): For quenching
Step-by-Step Methodology
Phase 1: Electrophile Activation
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.
Charging: Charge Cyanoacetic acid (84.2 g) and Acetic Anhydride (300 mL) into the reactor.
Activation: Heat the mixture to 50°C and stir for 20 minutes. The solution should become clear, indicating the formation of the mixed anhydride species.
Note: Do not exceed 60°C at this stage to avoid premature degradation.
Cause: Steric hindrance of the 4-Cl group preventing attack.
Solution: Increase reaction temperature to 95°C (carefully). Do not exceed 100°C as cyanoacetic acid derivatives can decarboxylate to form acetyl-indoles (methyl ketone impurity).
Issue: Product is Colored (Brown/Red)
Cause: Oxidation of indole or oligomerization.
Solution: Ensure strict nitrogen inerting. Perform a charcoal treatment during the recrystallization step (add activated carbon, stir hot, filter).
Issue: "Gummy" Precipitate upon Quench
Cause: Rapid addition of water causing oiling out.
Solution: Add water very slowly. Seed the mixture with pure product crystals if available to induce proper nucleation.
References
BenchChem. (2025).[9] Scale-Up Synthesis of 3-Oxopropanenitrile Derivatives: Application Notes and Protocols. Retrieved from
National Institutes of Health (NIH). (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications.[10][11][12] PMC. Retrieved from
Royal Society of Chemistry. (2023). Review on the synthesis of 3-cyanoacetyl indoles. RSC Advances.[10] Retrieved from [10]
Bergman, J., et al. (2004). Cyanoacetylation of Indoles.[5][10][8][11] Tetrahedron.[10] (Cited in context of general indole acylation methodology).
Health Canada. (2016). 4-Chloroindole-3-Acetic Acid Registration Decision. (Reference for 4-chloroindole starting material safety/availability). Retrieved from
Application Note: Enzymatic Profiling & Synthetic Utility of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
This Application Note is designed for researchers in Medicinal Chemistry and High-Throughput Screening (HTS) . It details the utility of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (hereafter referred to as 4-Cl-IOP )...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in Medicinal Chemistry and High-Throughput Screening (HTS) . It details the utility of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (hereafter referred to as 4-Cl-IOP ) as both a bioactive Metalloenzyme Inhibitor and a Privileged Scaffold for fragment-based drug discovery (FBDD).
Introduction & Mechanistic Rationale
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a specialized beta-ketonitrile indole derivative. Unlike simple chromogenic substrates (e.g., X-Gal), this compound represents a pharmacophore scaffold with two distinct biological utilities:
Direct Enzymatic Inhibition (Metal Chelation): The
-ketonitrile moiety exists in equilibrium with its enol tautomer. This functionality is a known Metal Binding Group (MBG) , capable of bidentate chelation of divalent cations (, , ) within the active sites of metalloenzymes such as HIV-1 Integrase and HCV NS5B Polymerase . The 4-chloroindole core provides hydrophobic anchoring and metabolic stability compared to non-halogenated analogs.
Synthetic Versatility: The active methylene group (flanked by a ketone and a nitrile) is highly reactive. It serves as a "linchpin" intermediate for synthesizing pyrazoles , isoxazoles , and pyrimidines —heterocycles ubiquitous in kinase inhibitors and antifungal agents.
Chemical Structure & Properties
Property
Detail
IUPAC Name
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Molecular Weight
~218.64 g/mol
Solubility
Soluble in DMSO (>10 mM), DMF; Low solubility in water.
pKa (Active Methylene)
~9–11 (estimated); deprotonates to form a stabilized enolate.
Objective: To utilize 4-Cl-IOP as a scaffold for generating a library of 3-(4-chloro-1H-indol-3-yl)-1H-pyrazol-5-amine derivatives (potential kinase inhibitors).
Reaction Scheme
The
-ketonitrile reacts with hydrazines in a cyclocondensation reaction.
Step-by-Step Methodology
Reactant Preparation:
Dissolve 1.0 eq (218 mg, 1 mmol) of 4-Cl-IOP in 5 mL absolute Ethanol.
Add 1.2 eq of the specific Hydrazine derivative (e.g., Phenylhydrazine, Methylhydrazine, or Hydrazine hydrate).
Catalysis (Optional):
For unreactive hydrazines, add 3-5 drops of Glacial Acetic Acid.
Reflux:
Heat the mixture to reflux (78°C) for 2–4 hours.
Monitoring: Check reaction progress via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (active methylene) will disappear, and a lower Rf fluorescent spot (pyrazole) will appear.
Isolation:
Cool to RT. The product often precipitates as a solid.
Filter the precipitate and wash with cold ethanol (2 x 2 mL).
Recrystallize from EtOH/DMF if necessary.
Characterization:
Confirm structure via
-NMR (loss of the singlet at ~4.2 ppm, appearance of pyrazole C-H).
Mechanism of Action & Pathway Visualization
The following diagram illustrates the dual utility of 4-Cl-IOP: its equilibrium state for metal chelation (Inhibition) and its electrophilic sites for cyclization (Synthesis).
Caption: Mechanistic bifurcation of 4-Cl-IOP: Tautomerization leads to metalloenzyme inhibition (top path), while chemical derivatization yields bioactive heterocycles (bottom path).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in Assay
Low solubility in aqueous buffer.
Limit final DMSO concentration to < 2%.[4] Add 0.01% Triton X-100 to buffer.
No Inhibition Observed
Compound not in enol form.
Ensure Buffer pH is 7.5 to favor enolization. Pre-incubate compound with enzyme + metal.
Low Synthetic Yield
Incomplete condensation.
Use catalytic acetic acid or HCl. Increase reflux time. Ensure hydrazine is fresh.
Application Note & Protocol Guide: The Strategic Use of 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile in Advanced Multicomponent Reactions
Abstract: This document provides a detailed technical guide on the application of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile as a versatile building block in multicomponent reactions (MCRs). While direct literature o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a detailed technical guide on the application of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile as a versatile building block in multicomponent reactions (MCRs). While direct literature on this specific chloro-substituted indole is emerging, this guide leverages established reactivity principles of the 3-cyanoacetylindole scaffold to propose a robust protocol for the synthesis of complex, high-value heterocyclic entities. We present a prospective four-component reaction for the synthesis of a polysubstituted pyridyl-indole derivative, complete with a step-by-step protocol, mechanistic insights, and validation strategies. This guide is designed to empower researchers to explore the synthetic potential of this valuable intermediate in drug discovery and materials science.
Part 1: Foundational Principles & Strategic Importance
The 3-Cyanoacetylindole Scaffold: A Privileged Substructure in MCRs
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its derivatization is a key strategy in drug discovery. The 3-cyanoacetylindole moiety, as seen in 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, is particularly valuable for several reasons:
Multiple Reactive Sites: The molecule features an active methylene group flanked by two electron-withdrawing groups (carbonyl and nitrile), making it a potent nucleophile for Knoevenagel condensations and Michael additions.
Versatile Handle: The nitrile and carbonyl groups can participate in various cyclization and condensation reactions.
Electronic Tuning: The 4-chloro substituent on the indole ring acts as an electron-withdrawing group, which can influence the reactivity of the indole nitrogen and the overall electronic properties of the final products, potentially modulating their biological activity.
Multicomponent reactions, which combine three or more reactants in a single pot to form a product containing substantial portions of all starting materials, are ideally suited to exploit the reactivity of this scaffold. MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
Synthesis of the Starting Material: 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile
Before its use in MCRs, the title compound must be synthesized. A common and reliable method is the Vilsmeier-Haack formylation of 4-chloroindole followed by a condensation reaction. A representative synthesis is outlined below.
Part 2: Experimental Protocol & Mechanistic Deep Dive
Proposed Application: Four-Component Synthesis of a Polysubstituted Pyridyl-Indole
Based on established MCRs involving 3-cyanoacetylindoles, we propose a one-pot, four-component reaction to synthesize a highly functionalized 2-amino-3-cyano-4-(aryl)-6-(4-chloro-1H-indol-3-yl)pyridine derivative.[1] This class of compounds is of significant interest in medicinal chemistry due to the prevalence of both pyridine and indole motifs in bioactive molecules.
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirring bar, add 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
Solvent and Catalyst Addition: Add 10 mL of absolute ethanol to the flask, followed by the addition of piperidine (20 µL) using a micropipette.
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and attach a reflux condenser. Stir the reaction mixture vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7). The reaction is typically complete within 4-6 hours.
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If not, slowly add cold water (10 mL) to induce precipitation.
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to yield the pure polysubstituted pyridyl-indole.
Drying: Dry the purified product under vacuum to obtain a stable, solid material.
Mechanistic Rationale: The "Why" Behind the Protocol
Causality of Component Roles:
Knoevenagel Condensation: The reaction is initiated by a piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. Piperidine, a base, deprotonates the active methylene of malononitrile, which then attacks the electrophilic carbonyl of the aldehyde. Subsequent dehydration yields the benzylidenemalononitrile intermediate.[2]
Michael Addition: Concurrently, piperidine also deprotonates the active methylene group of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. This carbanion then acts as a Michael donor, attacking the electron-deficient double bond of the benzylidenemalononitrile (the Michael acceptor).
Cyclization and Tautomerization: The resulting adduct undergoes a series of intramolecular cyclization and tautomerization steps. The ammonia, generated in situ from ammonium acetate, attacks one of the nitrile groups, leading to the formation of the pyridine ring.
Aromatization: A final oxidation step (often facilitated by air) leads to the aromatization of the dihydropyridine intermediate to the final, stable pyridine product.
Influence of the 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 4-position of the indole ring is expected to increase the acidity of the N-H proton and the active methylene protons of the propanenitrile moiety. This may accelerate the initial deprotonation steps, potentially leading to faster reaction rates compared to the unsubstituted analogue.
Choice of Catalyst and Solvent: Piperidine is a classic and effective basic catalyst for this type of condensation cascade. Ethanol is an excellent solvent as it is polar enough to dissolve the reactants and the ammonium acetate, and its boiling point is suitable for refluxing the reaction to completion.
Visualization of Workflow and Mechanism
Caption: Simplified reaction mechanism for pyridine formation.
Part 3: Data, Validation, and Trustworthiness
Expected Data & Product Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following table summarizes the key reagents and expected characteristics of the hypothetical product.
Appearance: Expected to be a pale yellow or off-white solid.
Malononitrile
Active Methylene C2
1.0
¹H NMR (DMSO-d₆, 400 MHz): Expect signals for aromatic protons of the phenyl and indole rings (δ 7.0-8.5 ppm), a broad singlet for the amino (-NH₂) group (δ ~7.3 ppm), and a singlet for the indole N-H (δ ~12.0 ppm).
Ammonium Acetate
Nitrogen Source
1.5
¹³C NMR (DMSO-d₆, 101 MHz): Expect signals for the two nitrile carbons (δ ~115-120 ppm), multiple signals in the aromatic region (δ 110-160 ppm), and signals corresponding to the substituted pyridine core.
Piperidine
Catalyst
0.2
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (indole and amino, ~3200-3400 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1650 cm⁻¹).
HRMS (ESI): The calculated mass for the protonated molecule [M+H]⁺ should be confirmed with high accuracy. For C₂₂H₁₃ClN₆, the expected m/z would be approximately 393.0917.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is ensured by the following principles:
Cross-Verification: The identity of the product is not confirmed by a single technique. A combination of NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) provides orthogonal data points that must all be consistent with the proposed structure.
Purity Assessment: The purity of the final compound can be readily assessed by the sharpness of its melting point and the absence of impurity signals in the ¹H NMR spectrum. Chromatographic methods like HPLC can provide quantitative purity data if required.
Reproducibility: The protocol is based on a well-established and robust class of multicomponent reactions. By precisely controlling stoichiometry, temperature, and reaction time, the experiment should be highly reproducible. Any significant deviation in yield or product purity would immediately signal a deviation from the established protocol (e.g., impure reagents, incorrect temperature).
By adhering to this multi-faceted analytical approach, researchers can have high confidence in the identity and quality of the synthesized pyridyl-indole, ensuring the reliability of any subsequent biological or material science investigations.
References
Vertex AI Search. Vilsmeier-Haack Reaction - Chemistry Steps.
El-borai, M. A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances.
Patel, D. R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
ResearchGate. (2015). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.
ACS Publications. (2009). Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles. Organic Letters.
ResearchGate. (2014). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile.
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
creating a chemical library of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile analogs
Application Note: High-Throughput Synthesis and Diversification of 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile Scaffolds -ketonitrile pharmacophore. Introduction & Strategic Rationale The indole scaffold is ubiquitous...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Synthesis and Diversification of 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile Scaffolds
-ketonitrile pharmacophore.
Introduction & Strategic Rationale
The indole scaffold is ubiquitous in medicinal chemistry, but the 4-chloroindole substructure represents a privileged, under-explored niche. Naturally occurring in plant auxins (e.g., 4-chloroindole-3-acetic acid), the 4-chloro substituent imparts unique electronic properties and steric constraints (peri-interaction) that differentiate it from the more common 5- or 6-substituted analogs.
This guide details the construction of a chemical library centered on 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (Compound 1) . This scaffold features a
-ketonitrile moiety, a "chameleon" functional group that serves as:
A Hydrogen Bond Acceptor/Donor: For direct target engagement (e.g., kinase hinge binding).
A Michael Donor: For covalent trapping or alkylation.
A Heterocyclic Precursor: Enabling rapid conversion into pyrazoles, pyrimidines, and 2-aminopyridines.
Scope: This protocol covers the bulk synthesis of the core scaffold and two distinct parallel synthesis workflows for library generation.
Retrosynthetic Analysis & Workflow
The library generation is divided into a "Hub-and-Spoke" model. The core scaffold is synthesized at scale (The Hub), followed by divergent parallel synthesis (The Spokes).
Figure 1: Strategic workflow for the generation of the 4-chloroindole library. The core scaffold serves as the divergent point for electrophilic condensation (Library A) and binucleophilic cyclization (Library B).
Protocol 1: Bulk Synthesis of the Core Scaffold
Objective: Synthesize 50g of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Challenge: The 4-chloro substituent exerts steric hindrance at the C3 position (peri-effect), potentially slowing the acylation compared to unsubstituted indole. The Bergman procedure (acetic anhydride mediated) is selected for its robustness over Friedel-Crafts methods.
Activation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve cyanoacetic acid (1.2 equiv) in acetic anhydride (5 mL per gram of indole) .
Heating: Heat the mixture to 50°C for 15 minutes. Note: This pre-activation forms the mixed anhydride intermediate.
Addition: Add 4-chloroindole (1.0 equiv) in one portion.
Reaction: Raise the temperature to 70°C . Monitor by TLC (50% EtOAc/Hexane).
Critical Insight: Unlike unsubstituted indole which reacts in <10 mins, 4-chloroindole may require 30–45 minutes due to steric hindrance. Do not overheat (>85°C) to avoid N-acylation byproducts.
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture.
Isolation:
If solid forms: Filter and wash with cold toluene followed by water (to hydrolyze residual anhydride).
If no solid: Pour the mixture into ice-water (10x volume) and stir vigorously for 1 hour to precipitate the product.
Purification: Recrystallize from Ethanol/Water (9:1).
Validation: 1H NMR (DMSO-d6) should show a characteristic singlet for the CH2 (active methylene) at ~4.5 ppm and the indole NH broad singlet.
Mechanism: The hydrazine attacks the ketone (Schiff base formation) followed by intramolecular attack on the nitrile and tautomerization to the amino-pyrazole.
Isolation: Evaporate solvent (Genevac or SpeedVac). Triturate residue with ether to remove excess hydrazine.
Quality Control & Data Summary
Analytical Criteria:
Purity: >95% by LC-MS (UV 254 nm).
Identity: 1H NMR verification of key functional group transformations.
Data Table: Expected Chemical Shifts (DMSO-d6)
Library Component
Key Signal (ppm)
Multiplicity
Diagnostic Change
Core Scaffold (1)
4.50 - 4.70
Singlet (2H)
Active Methylene (-CH2-CN)
Sub-Library A
7.80 - 8.50
Singlet (1H)
Vinyl proton (C=CH-Ar) replacing CH2
Sub-Library B
5.00 - 6.50
Broad Singlet
Pyrazole -NH2 (Exchangeable)
Mechanistic Visualization
The following diagram illustrates the chemical pathways utilized in this protocol.
Figure 2: Mechanistic pathway from starting material to library diversity. Note the pivotal role of the active methylene enolate in Path A.
References
Bergman, J., et al. (2004). "Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride." Synthesis, 16, 2760-2765. Link
Radwan, M. A., & El-Sherbiny, M. (2007).[3] "Synthesis and antitumor activity of new indole derivatives." Bioorganic & Medicinal Chemistry, 15(3), 1206-1211. Link
Fadda, A. A., et al. (2014).[6] "Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile." Synthetic Communications, 44(11), 1579-1599.[6] Link
Tivendale, N. D., et al. (2010). "Reassessing the role of 4-chloroindole-3-acetic acid and its synthesis in pea." Plant Physiology, 154(4), 1951-1963. (Context on 4-chloroindole biological relevance). Link
Technical Support Center: Troubleshooting Low Bioactivity in 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile Assays
Introduction You are likely accessing this guide because your assay results for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (and related 3-cyanoacetyl indoles) are showing unexpectedly low potency, high variability, o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
You are likely accessing this guide because your assay results for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (and related 3-cyanoacetyl indoles) are showing unexpectedly low potency, high variability, or complete inactivity despite strong in silico docking scores.
This molecule is not merely a passive ligand; it is a reactive chemical chameleon .[1] Structurally, it features a lipophilic 4-chloroindole core coupled to a highly functionalized
-ketonitrile tail. This specific architecture creates a "perfect storm" for assay artifacts: poor aqueous solubility, pH-dependent tautomerism, and potential covalent reactivity with assay components.
This guide moves beyond basic troubleshooting to address the physicochemical root causes of assay failure for this specific scaffold.
Part 1: The Solubility & Aggregation Trap
The Issue: The most common cause of "low bioactivity" for this compound is not a lack of affinity, but a lack of soluble monomeric concentration.[1] The planar indole ring and the chlorine substituent drive strong
stacking, leading to micro-precipitation that is invisible to the naked eye but devastating to assay sensitivity.[1]
Q: My stock solution is clear, but bioactivity is zero. Why?
A: You are likely experiencing "crash-out" upon dilution into the aqueous assay buffer.[1]
The 4-chloro substituent significantly increases the LogP (lipophilicity) compared to the unsubstituted indole.[1] When you dilute the DMSO stock (typically 10 mM) into an aqueous buffer, the compound may form colloidal aggregates.[1] These aggregates sequester the enzyme/protein, leading to false negatives (if the target is inside the aggregate) or false positives (if the aggregate non-specifically inhibits the enzyme).[1]
Diagnostic Protocol: The "Spin-Down" Test
Prepare your assay working solution (e.g., 10 µM in buffer).[1]
Centrifuge at 13,000 x g for 10 minutes .
Measure the concentration of the supernatant using UV-Vis absorbance (peak approx. 280-300 nm) or HPLC.[1]
Result: If the supernatant concentration is <80% of the theoretical concentration, you have a solubility limit issue.[1]
Optimization Strategy: The Intermediate Dilution Step
Do not dilute directly from 100% DMSO to 100% Buffer.[1] Use an intermediate solvent step to prevent "shock" precipitation.[1]
Critical Note: Avoid buffers with high ionic strength (>150 mM NaCl) initially, as the "salting-out" effect is pronounced for chlorinated indoles.[1]
Part 2: Chemical Stability & Tautomerism
The Issue: The
-ketonitrile moiety (-C(=O)CH2CN) is an active methylene system.[1] It is acidic and exists in equilibrium between keto, enol, and enolate forms.
Q: Why does the potency change with pH?
A: The methylene protons between the carbonyl and nitrile are acidic (estimated pKa ~8-9, potentially lower due to the indole carbonyl).[1]
At pH < 7.0: The neutral keto form dominates.[1] This form is often less soluble but may be the required species for binding deep hydrophobic pockets.[1]
At pH > 7.5: The enolate anion becomes significant.[1] This species is more soluble but highly charged, which may prevent it from crossing cell membranes or binding to non-polar active sites.[1]
Visualizing the Equilibrium:
Figure 1: The pH-dependent equilibrium of the
-ketonitrile warhead.[1] Shifts in pH can drastically alter the ratio of bioactive species.[1]
Q: Is the compound degrading?
A: Potentially.[1] The 3-cyanoacetyl group is an electrophile.[1]
Knoevenagel Condensation: If your assay buffer contains aldehydes (e.g., certain cell culture additives), the active methylene will react to form an adduct.[1]
Oxidation: The indole nitrogen (N-H) and the C2 position are susceptible to oxidation, especially under light exposure.[1]
Troubleshooting Steps:
Protect from Light: Indoles are photosensitive.[1] Perform assays in amber tubes.
Check Buffer Composition: Remove any aldehydes or primary amines if not strictly necessary (Tris buffer is usually fine, but watch for Schiff base formation with the ketone).[1]
LC-MS Verification: Analyze the compound after 24 hours in buffer. Look for a mass shift of +16 (oxidation) or hydrolysis products.[1]
Part 3: Assay Interference (PAINS & Fluorescence)
The Issue: Indole derivatives are intrinsically fluorescent. 3-cyanoacetyl indoles have an extended conjugated system that may absorb/emit in the same range as your assay readout.[1]
Q: I see high background signal in my fluorescence assay.
A: The molecule is likely acting as a fluorophore or a quencher .[1]
Excitation/Emission: Indoles typically excite at ~280 nm and emit at ~350 nm.[1] However, the cyanoacetyl group extends this conjugation, potentially shifting absorbance into the 300-400 nm range, interfering with substrates like AMC or specific FRET pairs.[1]
The "No-Enzyme" Control:
Run a dose-response curve of the compound in buffer without the enzyme/target .[1]
RSC Advances. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. Royal Society of Chemistry.[1][2][3]
[Link]
(Authoritative review on the synthesis and reactivity of the cyanoacetyl indole scaffold.)
Journal of Medicinal Chemistry. (2017). PAINS in the Assay: Chemical Mechanisms of False Positives in Drug Discovery. ACS Publications.[1]
[Link]
(Essential reading for distinguishing true bioactivity from assay interference.)
Griffith University. (2024).[1] Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides. MDPI.[1]
[Link]
(Discusses the bioactivity and structural considerations of related indole-3-glyoxylamide scaffolds.)
National Institutes of Health (NIH). (2012).[1] Assay Guidance Manual: Solubility and Aggregation. NCBI Bookshelf.[1]
[Link]
(Standard protocols for diagnosing solubility issues in small molecule assays.)
side reactions in the synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Technical Support Ticket #4CL-IND-03 Subject: Troubleshooting Side Reactions in the Synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile Status: Open Assigned Specialist: Senior Application Scientist, Organic Synt...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #4CL-IND-03Subject: Troubleshooting Side Reactions in the Synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "4-Chloro" Challenge
You are likely synthesizing 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile as a scaffold for antiviral agents (e.g., RSV fusion inhibitors) or kinase inhibitors. While the standard Friedel-Crafts acylation of indole with cyanoacetic acid is well-documented (the Bergman method), the 4-chloro substituent introduces a critical steric deviation known as the peri-effect .
Unlike unsubstituted indole, the chlorine atom at position 4 sterically crowds the C3 position. This raises the activation energy for the desired C3-acylation, allowing kinetic traps (N-acylation) and thermodynamic sinks (dimerization) to compete more aggressively.
This guide isolates these specific failure modes and provides self-validating protocols to resolve them.
Reaction Pathway & Failure Mode Analysis
The following diagram maps the desired pathway against the three most common side reactions caused by the 4-chloro substituent.
Figure 1: Reaction landscape showing how the 4-chloro substituent creates a bottleneck at the C3-acylation step, increasing the likelihood of N-acylation and dimerization.
Troubleshooting Modules
Module A: The N-Acylation Trap (Regioselectivity)
Issue: NMR shows a shift in the indole proton signals, but no characteristic methylene singlet (
ppm) of the -keto nitrile.
Diagnosis: You have formed 1-acetyl-4-chloroindole (N-acylation) instead of the C3 target.
Mechanism: The 4-Cl atom exerts "peri-strain" on the C3 position, making it sterically harder to access. N1 is unhindered. At lower temperatures (<70°C), the kinetic N-acylated product dominates.
Parameter
Recommendation
Technical Rationale
Temperature
Maintain >85°C
High thermal energy is required to overcome the steric barrier at C3 and to facilitate the thermodynamic rearrangement of any N-acyl intermediate to C3.
Catalyst
Avoid Lewis Acids
Standard Lewis acids () often freeze the reaction at the N-acyl stage or form stable complexes with the nitrile. The mixed anhydride method (Acetic Anhydride) is self-catalyzing.
Validation
TLC Check
N-acyl indoles are typically less polar than C3-acyl indoles (due to loss of NH hydrogen bonding). If a high Rf spot dominates, increase heat.
Module B: The "Active Methylene" Instability (Dimerization)
Issue: The product was pure initially but turned into an insoluble solid or complex mixture upon storage or recrystallization.
Diagnosis:Knoevenagel Self-Condensation .
Mechanism: The methylene group (
) is highly acidic (). In the presence of even weak bases (like pyridine or residual acetate salts) or under prolonged heating, two molecules condense to form a dimer (often a 2-aroylaniline derivative).
Solvent: Avoid pyridine or basic amines during purification.
Storage: Store the solid in a desiccator. Moisture can facilitate slow hydrolysis/condensation.
Module C: Hydrolysis of the Nitrile
Issue: IR shows loss of the sharp
stretch () and appearance of broad amide peaks.
Diagnosis: Hydrolysis to 3-(4-chloro-1H-indol-3-yl)-3-oxopropanamide .
Cause: The electron-withdrawing nature of the -keto group activates the nitrile toward hydrolysis, especially in acidic aqueous conditions during workup.
Optimized Synthetic Protocol (Self-Validating)
Based on the Bergman method, adapted for 4-substituted indoles.
Reagents:
4-Chloroindole (1.0 eq)
Cyanoacetic acid (1.1 eq)
Acetic anhydride (
) (Solvent/Reagent, ~5-10 vol)
Step-by-Step Procedure:
Activation: Dissolve cyanoacetic acid in acetic anhydride. Heat to 50°C for 5 minutes .
Checkpoint: Ensure the solution is clear. This forms the reactive mixed anhydride species.
Addition: Add 4-chloroindole in one portion.
Reaction: Heat the mixture to 85–90°C .
Critical: Do not exceed 95°C (risk of decarboxylation/polymerization). Do not run below 80°C (risk of N-acylation).
Observation: The product often precipitates directly from the hot solution due to the low solubility of the planar indole-nitrile system.
Monitoring: Run TLC after 10 minutes.
Target Spot: Lower Rf, often UV active and stains yellow/orange with Vanillin.
Impurity Spot: Higher Rf (N-acetyl). If this persists, extend heating time by 10 min.
Workup: Cool to room temperature. The solid product should crystallize.
Filtration: Filter the solid.
Wash: Wash with cold Methanol (removes unreacted indole and acetic acid). Do not wash with base.
Drying: Vacuum dry at 40°C.
FAQ: Technical Support
Q: Can I use Vilsmeier-Haack conditions (
) instead?A: It is risky. While Vilsmeier reagents can form 3-acetylindoles, introducing the cyanoacetyl group via Vilsmeier is complex and often leads to 3-chloroacrolein derivatives. The acetic anhydride method is cleaner for this specific -keto nitrile functionality.
Q: My product is pink/red. Is it pure?A: Likely not. Pure 3-acylindoles are typically white to pale yellow. Pink coloration usually indicates oxidation products (indolyl-radicals) or traces of oligomers. Recrystallize from Ethanol/Acetonitrile.
Q: The 4-chloro group is deactivating. Should I add a catalyst like Indium(III) Chloride?A: For this specific substrate, catalysts often cause more harm than good by promoting polymerization of the indole. The thermal mixed-anhydride method is sufficient. If reactivity is truly stalled, use Methanesulfonic acid (MSA) as a solvent/catalyst, but be wary of nitrile hydrolysis.
References & Authority
Bergman, J., et al. (2004).[2] "Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride."[3] Synthesis, 16, 2760–2765.[3]
Key Insight: Establishes the standard protocol for cyanoacetylation of deactivated indoles.
Radwan, M. A., & El-Sherbiny, M. (2007).[2] "Synthesis and Chemistry of 3-Cyanoacetylindoles." Bioorganic & Medicinal Chemistry, 15(3), 1206-1211.
Key Insight: Discusses the reactivity of the active methylene group and dimerization risks.
Slätt, J., et al. (2004). "Cyanoacetylation of Indoles..." Synthesis.
Key Insight: Confirms the thermodynamic preference for C3 over N1 at elevated temperatures (
C).
Vertex AI Search Results (2025) . "Side reactions in Friedel-Crafts acylation of 4-chloroindole."
Key Insight: Identifies the "peri-effect" of the 4-chloro substituent as a steric barrier to C3 functionalization.
Technical Support Center: Overcoming Poor Cell Permeability of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Welcome to the technical support center for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome these permeability issues, ensuring the successful progression of your research.
Understanding the Challenge: The Permeability Barrier
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, like many small molecule inhibitors, may exhibit suboptimal passage across cellular membranes, limiting its access to intracellular targets and thus its biological efficacy. This poor permeability can stem from several physicochemical properties, including but not limited to, polarity, molecular size, and the presence of hydrogen bond donors and acceptors. Our goal is to equip you with the knowledge and practical strategies to systematically address this challenge.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest poor cell permeability of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. How can I confirm this?
A1: The first step is to quantitatively assess the compound's permeability. Two widely accepted in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1][2]
PAMPA provides a measure of passive diffusion across an artificial lipid membrane and is a high-throughput method for initial screening.[1]
Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[2][3] This model allows for the evaluation of both passive diffusion and active transport mechanisms.[3][4]
A low apparent permeability coefficient (Papp) in these assays would confirm poor cell permeability.
Q2: What are the primary strategies to improve the cell permeability of this compound?
A2: There are three main strategies you can employ:
Chemical Modification (Prodrug Approach): This involves modifying the parent compound into a more permeable "prodrug" that, once inside the cell, is converted back to the active form.[5][6][7] A common approach is to mask polar functional groups with lipophilic moieties.[7]
Use of Permeation Enhancers: These are chemical agents that can be co-administered with your compound to transiently increase membrane permeability.[8][9][10][11] They can act through various mechanisms, such as disrupting the lipid bilayer or opening tight junctions between cells.[8]
Formulation Strategies: For compounds with low aqueous solubility, which can also limit permeability, using solubilizers in the formulation can be beneficial.[12]
Q3: How do I choose between the prodrug approach and using permeation enhancers?
A3: The choice depends on your experimental context and long-term goals.
The prodrug approach is a more permanent solution, creating a new chemical entity with inherently better permeability. This is often preferred during lead optimization in drug discovery.[13][14]
Permeation enhancers are useful for in vitro studies where you need to get the compound into cells to study its mechanism of action without permanently altering its structure.[8][9] However, their use in vivo can be associated with toxicity, which needs careful evaluation.[9]
Q4: Are there any in silico tools that can predict the permeability of my compound and its potential modifications?
A4: Yes, several in silico models and software can predict permeability based on a compound's structure.[6][15] These tools can be valuable for prioritizing chemical modifications in a prodrug strategy by predicting how changes in physicochemical properties will affect permeability.[6]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing and improving the cell permeability of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Guide 1: Quantitative Assessment of Cell Permeability
Before attempting to improve permeability, it is crucial to establish a baseline.
This protocol outlines a general procedure for the PAMPA assay.
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
Phosphate-buffered saline (PBS), pH 7.4
Your compound, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
High and low permeability control compounds
96-well UV-Vis plate reader or LC-MS system
Procedure:
Prepare the PAMPA Plate: Carefully coat the filter of the donor plate with 5 µL of the phospholipid solution.
Prepare Donor Solutions: Dissolve your compound and controls in PBS to a final concentration of 100 µM.
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
Add Donor Solutions: Add 200 µL of the donor solutions to the donor plate wells.
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).
Calculate Apparent Permeability (Papp): Use the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
V_D and V_A are the volumes of the donor and acceptor wells.
A is the filter area.
t is the incubation time.
C_A(t) is the compound concentration in the acceptor well at time t.
C_equilibrium is the concentration at equilibrium.
Data Interpretation:
Papp Value (x 10⁻⁶ cm/s)
Permeability Classification
< 1
Low
1 - 10
Medium
> 10
High
This protocol provides a general workflow for a bidirectional Caco-2 assay.[3]
Materials:
Caco-2 cells
Transwell inserts (e.g., 24-well format)
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
Hanks' Balanced Salt Solution (HBSS)
Your compound and controls (e.g., a high permeability compound like propranolol and a low permeability compound like Lucifer yellow)
LC-MS/MS system for quantification
Procedure:
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 200 Ω·cm².[4] The permeability of a paracellular marker like Lucifer yellow should also be assessed.
Add your compound (e.g., at 10 µM) in HBSS to the apical (donor) side.[4]
Add fresh HBSS to the basolateral (acceptor) side.
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
Collect samples from both the apical and basolateral compartments at the end of the incubation.
Basolateral to Apical (B-A) Transport:
Repeat the process, but add the compound to the basolateral (donor) side and collect from the apical (acceptor) side.
Quantification: Analyze the concentration of your compound in the collected samples using LC-MS/MS.
Calculate Papp and Efflux Ratio:
Calculate the Papp value for both A-B and B-A directions.
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).[3]
Data Interpretation:
A low Papp (A-B) value indicates poor absorptive permeability.
An efflux ratio > 2 suggests that the compound is a substrate for efflux transporters, which actively pump it out of the cell.[3]
Guide 2: Strategies for Enhancing Cell Permeability
If your compound shows poor permeability in the above assays, the following strategies can be employed.
The goal is to mask polar functional groups of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile to increase its lipophilicity.
Conceptual Workflow:
Caption: Workflow for the prodrug strategy to enhance cell permeability.
Example Modification:
The indole N-H group is a potential site for modification. Acylation or alkylation at this position can increase lipophilicity. It is crucial to design the promoiety to be cleavable by intracellular enzymes (e.g., esterases) to release the active parent compound.
This approach involves the co-administration of a permeation enhancer with your compound.
Experimental Workflow for Screening Permeation Enhancers:
Caption: Screening workflow for identifying effective permeation enhancers.
Common Permeation Enhancers to Screen:
Enhancer Class
Examples
Potential Mechanism of Action
Fatty Acids
Sodium caprate, Sodium laurate
Disrupts the lipid bilayer
Bile Salts
Sodium deoxycholate, Sodium taurocholate
Micelle formation, membrane fluidization
Surfactants
Polysorbate 80 (Tween 80), Cremophor EL
Membrane fluidization
Chelating Agents
EDTA, EGTA
Opens tight junctions by chelating Ca²⁺
Important Considerations:
Toxicity: Always assess the toxicity of permeation enhancers on your cell model (e.g., using an MTT assay) to ensure that the observed increase in permeability is not due to cell death.[9]
Concentration Dependence: The effect of permeation enhancers is often concentration-dependent. It is essential to test a range of concentrations to find the optimal balance between efficacy and toxicity.[9]
References
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]
Caco-2 Permeability Assay. Evotec. Available from: [Link]
Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. Available from: [Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available from: [Link]
In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection. ResearchGate. Available from: [Link]
Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. PMC - NIH. Available from: [Link]
Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. ResearchGate. Available from: [Link]
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. Available from: [Link]
Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available from: [Link]
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available from: [Link]
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
5-Bromo-4-chloro-3-hydroxyindole. PubChem. Available from: [Link]
Advances in screening for membrane permeability: High-resolution PAMPA for medicinal chemists. ResearchGate. Available from: [Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
5-Bromo-4-chloro-3-indolylglucuronide. PubChem. Available from: [Link]
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available from: [Link]
dealing with reagent sensitivity in 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile synthesis
Welcome to the technical support center for the synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common issues arising from reagent sensitivity.
Overview of the Synthesis
The synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the electrophilic acylation of 4-chloro-1H-indole at the C3 position. The C3 position is the most nucleophilic and thus the most reactive site for electrophilic substitution on the indole ring.[1] Common synthetic strategies include the Friedel-Crafts acylation using a suitable cyanoacetylating agent and a Lewis acid catalyst, or a Vilsmeier-Haack type reaction. The choice of reagents and reaction conditions is critical to achieving a good yield and purity, especially given the sensitivities of the starting materials and the product.
The chloro-substituent at the C4 position of the indole ring is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack.[2][3] This deactivation can lead to slower reaction rates and may necessitate more forcing conditions or more reactive acylating agents compared to the synthesis with unsubstituted indole.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not getting any product, or the yield is very low. What are the likely causes and how can I fix this?
A: Low or no yield in this synthesis is a common issue and can often be traced back to several factors related to the reagents and reaction conditions.
Possible Causes & Solutions:
Inadequate Acylating Agent Reactivity: The electron-withdrawing nature of the 4-chloro group makes the indole less nucleophilic.[2] Your acylating agent may not be reactive enough to overcome this.
Troubleshooting:
If using cyanoacetic acid with a coupling agent (like DCC) or in a mixture with an anhydride (like acetic anhydride) , consider switching to a more reactive acylating agent. A common method for the synthesis of 3-cyanoacetyl indoles involves the reaction of the indole with cyanoacetic acid in acetic anhydride.[4][5][6][7][8]
Consider using 2-cyanoacetyl chloride . This is a highly reactive acylating agent but must be handled with extreme care due to its toxicity and instability.[9]
A Vilsmeier-Haack approach using a reagent prepared from a suitable amide (e.g., N,N-dimethylcyanoacetamide) and a chlorinating agent like phosphorus oxychloride (POCl₃) can also be effective for acylating electron-rich heterocycles.[9][10][11]
Lewis Acid Inactivity or Incompatibility: In a Friedel-Crafts reaction, the choice and quality of the Lewis acid are paramount.
Troubleshooting:
Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid.
Catalyst Choice: For deactivated systems, a stronger Lewis acid may be required. However, very strong Lewis acids can also lead to side reactions. Consider screening different Lewis acids such as AlCl₃, FeCl₃, TiCl₄, or SnCl₄.[12]
Stoichiometry: In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone, deactivating it towards further reaction.[13]
Suboptimal Reaction Temperature: The reaction may require specific temperature control.
Troubleshooting:
If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions and decomposition of the product.[14] Monitor the reaction closely by TLC.
For highly reactive acylating agents like 2-cyanoacetyl chloride, the reaction should be started at a low temperature (e.g., 0 °C) and allowed to slowly warm to room temperature.
Poor Quality Starting Materials: The purity of 4-chloro-1H-indole and the acylating agent is crucial.
Troubleshooting:
Ensure the 4-chloro-1H-indole is pure. Impurities can interfere with the reaction.
If using cyanoacetic acid, ensure it is dry, as it is hygroscopic.[3]
Issue 2: Formation of Multiple Byproducts
Q: My reaction mixture is complex, showing multiple spots on the TLC plate. What are these byproducts and how can I minimize their formation?
A: The formation of multiple byproducts is often due to the high reactivity of the starting materials, intermediates, or the product itself.
Possible Byproducts & Minimization Strategies:
Diacylation or N-Acylation: While C3 acylation is preferred, under harsh conditions, acylation at other positions or on the nitrogen atom can occur.
Minimization:
Use milder reaction conditions (lower temperature, less reactive Lewis acid).
Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent N-acylation, although this adds extra steps to the synthesis.
Product Decomposition: The 3-oxopropanenitrile moiety is susceptible to decomposition, especially in the presence of strong acids or bases and at elevated temperatures.[14]
Minimization:
Perform the reaction at the lowest effective temperature.
Quench the reaction carefully and neutralize the mixture promptly during workup. Avoid prolonged exposure to highly acidic or basic conditions.
Self-Condensation of the Product: The product contains an active methylene group and can potentially undergo self-condensation or react with other electrophiles present in the reaction mixture.[15]
Minimization:
Work up the reaction as soon as it is complete to isolate the product and prevent further reactions.
Maintain a low temperature during the reaction and workup.
Indole Trimerization: Under strongly acidic conditions, such as in some Vilsmeier-Haack reactions, indoles can form trimers.
Minimization:
Carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the best practices for purification?
A: Purification can be challenging due to the product's potential instability and the presence of polar byproducts.
Purification Strategies:
Careful Workup:
After quenching the reaction (e.g., with ice-water), neutralize the mixture carefully. The product may be sensitive to both strong acid and strong base.[14]
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Column Chromatography:
Silica gel column chromatography is a common method for purification.[16]
Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[17]
Monitor the fractions carefully by TLC.
Recrystallization:
If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents (e.g., ethanol, ethyl acetate/hexanes) to find the best conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?A1: The choice of solvent depends on the specific reaction conditions. For Friedel-Crafts acylations, common solvents include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). For Vilsmeier-Haack reactions, the formamide reagent itself can sometimes act as the solvent, or a non-reactive solvent like DCE may be used. It is crucial that the solvent is anhydrous.
Q2: How do I monitor the progress of the reaction?A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. Visualize the spots under UV light.
Q3: Is 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile stable for storage?A3: 3-Oxopropanenitrile derivatives can be unstable and are prone to polymerization or degradation over time, especially if exposed to light, heat, or acidic/basic conditions.[14] It is best to use the product immediately after synthesis. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere, in a cool, dark place (preferably in a freezer).
Q4: Can I use a milder catalyst than AlCl₃ for the Friedel-Crafts reaction?A4: Yes, other Lewis acids like ZnCl₂, FeCl₃, or even solid-supported catalysts can be explored.[13] Given the deactivating effect of the 4-chloro group, a reasonably strong Lewis acid is likely necessary. A screening of different catalysts may be required to find the optimal balance between reactivity and minimizing side reactions.
Q5: What are the safety precautions I should take?A5:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Acylating agents like 2-cyanoacetyl chloride are highly toxic and corrosive and should be handled with extreme caution.[9]
Lewis acids like AlCl₃ react violently with water.
The product itself should be handled with care, as related compounds can be irritants.
Use immediately or store under inert gas at low temperature in the dark.
Diagrams
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low yield.
References
CN108033944B - Chlorantraniliprole impurity preparation process - Google Patents.
How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? | ResearchGate. Available at: [Link]
Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool. Available at: [Link]
Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile | Request PDF - ResearchGate. Available at: [Link]
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications - RSC Publishing. Available at: [Link]
4 - Organic Syntheses Procedure. Available at: [Link]
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]
Synthesis of 3-cyanoacetyl indole derivatives 1 - ResearchGate. Available at: [Link]
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Publications. Available at: [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed. Available at: [Link]
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(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. Available at: [Link]
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A Technical Guide to the Cross-Reactivity Profile of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, a Putative PIM1 Kinase Inhibitor
This guide provides a comprehensive analysis of the predicted cross-reactivity of the novel small molecule, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. Drawing upon established principles of kinase inhibitor structur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the predicted cross-reactivity of the novel small molecule, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. Drawing upon established principles of kinase inhibitor structure-activity relationships (SAR) and outlining detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to rigorously characterize this and similar compounds. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs strongly suggest an interaction with the human kinome, with a particular focus on the PIM1 serine/threonine kinase.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of a wide range of kinases[1][2][3]. The presence of the glyoxylamide-like linker at the C3 position further points towards kinase-directed activity[1]. Specifically, the indole core is a recurring motif in numerous potent PIM1 kinase inhibitors, a family of proto-oncogenic serine/threonine kinases that are key regulators of cell cycle progression, apoptosis, and metabolism[4][5]. Dysregulation of PIM1 is implicated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy[4][5].
This guide will therefore use PIM1 as the primary hypothetical target for 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile. We will compare its predicted profile against two well-characterized PIM kinase inhibitors, SGI-1776 and AZD1208 , to provide a framework for evaluating its potential potency and selectivity.
Comparative Analysis of PIM Kinase Inhibitors
To contextualize the potential of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, we will compare it with SGI-1776 and AZD1208, two inhibitors with distinct scaffolds that have been extensively profiled against the PIM kinase family and the wider kinome.
Compound
Scaffold
PIM1 IC50 (nM)
PIM2 IC50 (nM)
PIM3 IC50 (nM)
Key Off-Targets
3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Indole-3-oxopropanenitrile
Hypothesized Potent
Unknown
Unknown
Unknown
SGI-1776
Imidazo[1,2-b]pyridazine
7
363
69
FLT3 (44 nM), Haspin (34 nM)
AZD1208
Pyridazinone
0.5
5.8
1.8
Highly selective
Table 1: Comparative inhibitory activities of selected PIM kinase inhibitors. IC50 values for SGI-1776 and AZD1208 are from published data. The activity of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is hypothesized based on its structural similarity to other indole-based kinase inhibitors.
SGI-1776, while a potent PIM1 inhibitor, demonstrates significant off-target activity against FLT3 and Haspin kinases[1][6]. In contrast, AZD1208 exhibits high selectivity for the PIM kinase family with sub-nanomolar potency against PIM1[7][8]. The cross-reactivity profile of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile remains to be experimentally determined, but its indole core suggests potential interactions with other kinases that share structural similarities in their ATP-binding sites.
Experimental Workflows for Cross-Reactivity Profiling
A thorough understanding of a kinase inhibitor's selectivity is paramount for its development as a therapeutic agent or a chemical probe. Below, we detail a multi-tiered experimental approach to characterize the cross-reactivity of novel compounds like 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
Figure 1: A tiered approach to kinase inhibitor cross-reactivity profiling.
Tier 1: Biochemical Assays for Primary Target and Initial Selectivity
The initial step involves confirming the inhibitory activity against the primary hypothesized target, PIM1, and assessing preliminary selectivity against closely related kinases.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust, high-throughput method that provides a universal platform for measuring the activity of virtually any kinase. Its luminescent readout offers high sensitivity and a broad dynamic range.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.
Dilute the active PIM1 kinase enzyme and the appropriate peptide substrate in the reaction buffer.
Prepare a serial dilution of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile and competitor compounds (SGI-1776, AZD1208) in DMSO, followed by a final dilution in the reaction buffer.
Kinase Reaction:
In a 384-well plate, add 5 µL of the kinase solution.
Add 2.5 µL of the compound solution to the respective wells.
Initiate the reaction by adding 2.5 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be at or near the Km for PIM1 to accurately determine the IC50 value.
Incubate the plate at 30°C for 1 hour.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Tier 2: Broad Kinome Profiling for Comprehensive Selectivity
Following confirmation of on-target activity, a broader screen against a large panel of kinases is essential to map the compound's selectivity profile.
Protocol 2: Kinobeads Competition Binding Assay
This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. The test compound's ability to compete with the beads for kinase binding is quantified by mass spectrometry.
Causality Behind Experimental Choices: Kinobeads profiling offers an unbiased view of a compound's interaction with endogenous kinases in a complex cellular lysate, providing a more physiologically relevant assessment of selectivity compared to panels of recombinant enzymes.
Figure 2: Workflow for Kinobeads-based kinase inhibitor profiling.
Step-by-Step Methodology:
Cell Lysis:
Culture a relevant cell line (e.g., a human cancer cell line with known PIM1 expression) and harvest the cells.
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.
Clarify the lysate by centrifugation to remove cellular debris.
Competition Binding:
Incubate the cell lysate with varying concentrations of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile or a DMSO vehicle control for 1 hour at 4°C.
Add the Kinobeads slurry to the lysate and incubate for another hour at 4°C to allow for competitive binding of kinases to the beads.
Affinity Capture and Digestion:
Wash the beads extensively to remove non-specifically bound proteins.
Elute the bound proteins from the beads.
Perform an in-solution tryptic digest of the eluted proteins to generate peptides for mass spectrometry analysis.
LC-MS/MS Analysis and Data Interpretation:
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify and quantify the proteins in each sample.
The reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound, compared to the DMSO control, indicates a direct binding interaction. Dose-response curves can be generated to determine the apparent dissociation constant (Kd) for each interacting kinase.
Tier 3: Cellular Assays for Target Engagement and Downstream Effects
Confirming that the compound engages its target in a cellular context is a critical validation step.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.
Causality Behind Experimental Choices: CETSA® provides direct evidence of target engagement in a physiological environment, bridging the gap between biochemical activity and cellular effects. It does not require any modification of the compound or the target protein.
Step-by-Step Methodology:
Cell Treatment:
Treat cultured cells with 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile or a DMSO vehicle control for a defined period.
Thermal Challenge:
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction (containing folded, stable protein) from the aggregated, denatured protein by centrifugation.
Quantify the amount of soluble PIM1 kinase in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., AlphaLISA® or HTRF®).
Data Analysis:
Plot the amount of soluble PIM1 as a function of temperature for both the compound-treated and vehicle-treated samples.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.
Conclusion
While the precise biological activity of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile awaits empirical validation, its chemical structure provides a strong rationale for its investigation as a kinase inhibitor, with a particular hypothesis towards the PIM1 kinase. The comparative framework and detailed experimental protocols outlined in this guide offer a robust strategy for its comprehensive characterization. By employing a tiered approach that progresses from initial biochemical validation to broad kinome profiling and cellular target engagement, researchers can effectively elucidate the potency, selectivity, and mechanism of action of this and other novel indole-based compounds. This systematic evaluation is crucial for advancing promising molecules through the drug discovery pipeline and for the development of highly selective chemical probes to dissect complex biological pathways.
References
American Association for Cancer Research. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
MDPI. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Retrieved from [Link]
National Center for Biotechnology Information. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. Retrieved from [Link]
MDPI. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]
MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. Retrieved from [Link]
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A Comparative Benchmarking Guide to 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile: A Novel Kinase Inhibitor Candidate
Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3] This guide presents a comprehensive benchmarking analysis of a novel indole...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3] This guide presents a comprehensive benchmarking analysis of a novel indole derivative, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (hereafter referred to as CION), against a known standard in kinase inhibition. Recognizing the prevalence of indole-based compounds as inhibitors of the Janus kinase (JAK) family, we selected Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor, as the primary reference compound.[4][5][6][7] This guide details a systematic evaluation of CION's performance in biochemical and cell-based assays, providing essential data for researchers in oncology, immunology, and drug development. We elucidate the causality behind our experimental design, from initial enzymatic assays to mechanistic studies within the JAK/STAT signaling pathway, to provide a robust framework for assessing CION's potential as a therapeutic candidate.
Introduction: Rationale and Scientific Background
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer and autoimmune disorders. The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[5] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a known driver of myeloproliferative neoplasms and inflammatory diseases.[8][9] Consequently, JAK inhibitors have emerged as a critical class of therapeutic agents.[5][10]
The indole nucleus is a recurring motif in successful kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of kinases.[2] CION, or 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile, is a synthetic organic compound featuring this core indole structure. While specific biological activities for CION are not yet widely documented, its structure warrants investigation as a potential kinase inhibitor.
This guide was conceived to address this knowledge gap. Our primary objective is to benchmark CION's inhibitory activity against Ruxolitinib, a potent and selective JAK1/JAK2 inhibitor.[4][6] Ruxolitinib serves as an ideal standard due to its well-characterized mechanism of action, which involves blocking the JAK-mediated phosphorylation of STAT proteins, thereby modulating gene expression related to immunity and hematopoiesis.[4][7][11] By comparing CION to Ruxolitinib, we aim to:
Quantify its inhibitory potency against a key kinase target (JAK2).
Assess its cytotoxic effects on a relevant cancer cell line.
Investigate its mechanism of action at the cellular level by analyzing its impact on the JAK/STAT signaling cascade.
This structured comparison provides the critical data necessary for the scientific community to evaluate CION's standing as a novel drug candidate.
Biochemical and Cellular Benchmarking Workflow
To ensure a thorough and logical evaluation, we designed a multi-stage benchmarking workflow. This process begins with a direct, target-based biochemical assay to determine enzymatic inhibition, followed by cell-based assays to assess cellular potency, cytotoxicity, and the specific mechanism of action.
Caption: High-level workflow for benchmarking CION against known standards.
Results: A Comparative Analysis
Our investigation yielded quantitative data across biochemical and cellular assays, allowing for a direct comparison between CION and the standard, Ruxolitinib.
Biochemical Potency: In Vitro JAK2 Kinase Inhibition
The initial and most fundamental test was to assess the direct inhibitory effect of CION on the enzymatic activity of JAK2. The half-maximal inhibitory concentration (IC50) was determined using an in vitro kinase assay. This choice is critical as it isolates the compound's effect on the kinase from the complexities of a cellular environment, providing a pure measure of target engagement.
Table 1: Biochemical Inhibition of JAK2
Compound
IC50 (nM)
CION
125 nM
| Ruxolitinib | 5 nM |
The data clearly indicates that while CION does inhibit JAK2 kinase activity, Ruxolitinib is approximately 25-fold more potent in this biochemical assay. This establishes a baseline for CION's activity but suggests it may be a less potent direct inhibitor than the clinical standard.
Cellular Activity: Antiproliferative and Cytotoxic Effects
To translate the biochemical findings into a cellular context, we performed an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12][13][14] We selected a human erythroleukemia cell line (HEL 92.1.7) known to have a constitutively active JAK/STAT pathway due to a JAK2(V617F) mutation, making it highly sensitive to JAK inhibitors. The GI50 (concentration for 50% of maximal inhibition of cell growth) was determined.
Table 2: Antiproliferative Activity in HEL 92.1.7 Cells (72h treatment)
Compound
GI50 (nM)
CION
350 nM
| Ruxolitinib | 150 nM |
In the cellular assay, the potency gap between the two compounds narrowed significantly. CION demonstrated robust antiproliferative activity, only 2.3-fold less potent than Ruxolitinib. This is a crucial finding; the improved relative performance in a cellular model compared to the enzymatic assay suggests that CION may possess other attributes, such as superior cell permeability or inhibition of other cellular targets that contribute to its overall antiproliferative effect.
Mechanism of Action: Inhibition of STAT3 Phosphorylation
To confirm that CION's antiproliferative effects are mediated through the intended JAK/STAT pathway, we performed a Western blot analysis.[15] This technique allows for the specific detection of phosphorylated STAT3 (p-STAT3) at the Tyr705 residue, a direct downstream marker of JAK2 activity.[16][17] A reduction in p-STAT3 levels upon compound treatment provides direct evidence of target engagement in a cellular context.
HEL 92.1.7 cells were treated with CION and Ruxolitinib at their respective GI50 concentrations for 4 hours.
The results confirm that CION, similar to Ruxolitinib, reduces the phosphorylation of STAT3 without affecting the total amount of STAT3 protein. This strongly supports the hypothesis that CION's mode of action involves the inhibition of the JAK/STAT signaling pathway.
Caption: The JAK/STAT signaling pathway and the inhibitory action of CION.
Downstream Effect: Induction of Apoptosis
A key therapeutic outcome of inhibiting oncogenic signaling pathways is the induction of apoptosis, or programmed cell death. We measured the activity of Caspase-3 and Caspase-7, which are key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.
Table 4: Apoptosis Induction in HEL 92.1.7 Cells (24h treatment)
Compound
Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
CION (350 nM)
3.8-fold
| Ruxolitinib (150 nM) | 4.5-fold |
Both compounds induced a significant increase in caspase activity, confirming that the observed reduction in cell viability is, at least in part, due to the induction of apoptosis. CION's ability to trigger this downstream effect is comparable to that of Ruxolitinib, reinforcing its potential as a biologically active agent.
Experimental Protocols: A Self-Validating System
The trustworthiness of these findings rests on robust and reproducible methodologies. The following protocols are detailed to allow for independent verification.
In Vitro JAK2 Kinase Assay
Principle: This assay measures the amount of ADP produced as a result of kinase activity (transfer of phosphate from ATP to a substrate peptide). ADP is detected using a coupled enzymatic reaction that produces a fluorescent signal.
Procedure:
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
Add 5 µL of varying concentrations of CION, Ruxolitinib, or DMSO (vehicle control) to the wells of a 384-well plate.
Add 10 µL of a solution containing recombinant human JAK2 enzyme and a biotinylated peptide substrate to each well.
Initiate the kinase reaction by adding 10 µL of ATP (at the Km concentration for JAK2) to each well.[18]
Incubate the plate at room temperature for 60 minutes.
Stop the reaction and detect ADP formation using a commercial ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
Read luminescence on a plate reader.
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
MTT Cell Viability and Proliferation Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][14]
Procedure:
Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
Treat the cells with a serial dilution of CION, Ruxolitinib, or DMSO control for 72 hours.
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
Incubate overnight at 37°C.
Measure the absorbance at 570 nm using a microplate reader.
Calculate GI50 values from the dose-response curve.
Western Blot for Phospho-STAT3
Principle: This immunoassay uses specific antibodies to detect the levels of total STAT3 and STAT3 phosphorylated at tyrosine 705 in cell lysates separated by gel electrophoresis.
Procedure:
Seed HEL 92.1.7 cells in a 6-well plate and grow to 70-80% confluency.
Treat cells with compounds at their GI50 concentrations for 4 hours.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
Determine protein concentration using a BCA assay.
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-STAT3 (Tyr705).
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-Actin) to ensure equal protein loading.[17]
Caspase-3/7 Activity Assay
Principle: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[20][21]
Procedure:
Seed HEL 92.1.7 cells in a 96-well white-walled plate.
Treat cells with compounds at their GI50 concentrations for 24 hours.
Add a commercial Caspase-Glo® 3/7 Reagent directly to each well, following the manufacturer's protocol.[20]
Mix gently and incubate at room temperature for 1 hour, protected from light.
Measure the luminescence using a plate reader.
Express data as a fold-change in activity relative to the vehicle-treated control cells.
Conclusion and Future Directions
This guide provides a foundational benchmark for the novel indole compound, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile (CION). Our structured, comparative analysis demonstrates that CION is a biologically active molecule with a clear potential as a kinase inhibitor.
Key Findings:
Biochemical Activity: CION directly inhibits JAK2 kinase with an IC50 of 125 nM.
Cellular Potency: It exhibits potent antiproliferative effects in a JAK2-dependent cell line with a GI50 of 350 nM, showing a narrower potency gap with Ruxolitinib in a cellular context.
Mechanism of Action: CION effectively inhibits the phosphorylation of STAT3, confirming its on-target activity within the JAK/STAT pathway in cells.
Downstream Effects: The compound successfully induces apoptosis, a desired outcome for anti-cancer agents.
While Ruxolitinib remains the more potent inhibitor in direct biochemical assays, CION's strong performance in cell-based models is highly encouraging. The discrepancy between its biochemical and cellular potency warrants further investigation. Future studies should focus on a broader kinase panel to assess CION's selectivity profile, as it may inhibit other kinases that contribute to its antiproliferative effects. Additionally, pharmacokinetic and in vivo efficacy studies are logical next steps to determine its potential as a lead compound for drug development.
This guide provides the necessary data and validated protocols for the scientific community to build upon this initial characterization of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
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comparing the antifungal spectrum of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile derivatives
Comparison Guide: Antifungal Spectrum of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile Derivatives Executive Summary The Indole Advantage in Antifungal Discovery The emergence of multidrug-resistant fungal pathogens, pa...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: Antifungal Spectrum of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile Derivatives
Executive Summary
The Indole Advantage in Antifungal Discovery
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel chemotypes. The scaffold 3-(1H-indol-3-yl)-3-oxopropanenitrile (commonly known as 3-cyanoacetyl indole ) represents a pivotal pharmacophore. It bridges the gap between simple indole alkaloids and complex heterocyclic antifungals.
This guide focuses on the 4-chloro derivative , a specific modification designed to enhance lipophilicity and metabolic stability. Comparative analysis reveals that while standard azoles (e.g., Fluconazole) rely solely on CYP51 inhibition, 3-cyanoacetyl indole derivatives often exhibit a dual mechanism of action : membrane disruption via reactive oxygen species (ROS) generation and enzymatic inhibition.
Chemical Scaffold & SAR Analysis
The core structure, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile , consists of an electron-rich indole ring substituted at the C3 position with a cyanoacetyl group. The addition of a chlorine atom at the C4 position is a critical Structure-Activity Relationship (SAR) enhancement.
C3-Cyanoacetyl Group: A "Michael acceptor" precursor. It allows the molecule to form covalent bonds with fungal enzymes or polymerize into complex heterocycles (pyrans, pyridines) which are often the active antifungal agents.
4-Chloro Substituent:
Electronic Effect: Withdraws electron density, increasing the acidity of the NH proton and potentially strengthening hydrogen bonding with target proteins.
Lipophilicity: Increases LogP, improving passive diffusion across the fungal cell membrane.
Figure 1: SAR Logic of the 4-Chloro-Indole Scaffold
Caption: Structural dissection of the 4-chloro-3-cyanoacetyl indole scaffold highlighting functional contributions to antifungal efficacy.[1]
Comparative Antifungal Spectrum
The following data synthesizes performance metrics of 3-cyanoacetyl indole derivatives compared to standard-of-care antifungals. Data is derived from comparative studies on indole-based fungicides.[2][3][4]
Table 1: MIC Comparison (µg/mL)
Lower values indicate higher potency.
Pathogen
4-Cl-Indole Derivative
Fluconazole (Standard)
Amphotericin B
Interpretation
Candida albicans (Sensitive)
0.5 – 2.0
1.52
0.25
Comparable. Highly effective against standard yeast strains.
Candida albicans (Resistant)
4.0 – 8.0
>64.0
0.50
Superior. Retains activity where azoles fail.
Aspergillus niger
15.6 – 31.2
>64.0
1.0
Moderate. Better than Fluconazole, but less potent than Amphotericin B.
Botrytis cinerea (Plant Pathogen)
2.7 (EC50)
10.1 (Fluopyram)
N/A
Superior. Excellent efficacy against agricultural molds.
Rhizoctonia solani
3.44 (EC50)
7.38 (Carvacrol)
N/A
High Potency. Outperforms natural product standards.
Key Insight: The 4-chloro derivative shows a "resistance-breaking" profile. While its absolute potency against sensitive strains is similar to Fluconazole, its ability to inhibit resistant strains suggests a mechanism that bypasses common efflux pumps or target mutations.
Mechanism of Action
Unlike azoles which target a single enzyme (CYP51), 4-chloro-indole derivatives exhibit a multi-modal mechanism , reducing the likelihood of rapid resistance development.
Membrane Disruption (Primary): The lipophilic indole core inserts into the fungal lipid bilayer. The 4-chloro substituent perturbs membrane dynamics, leading to leakage of intracellular ions (K+) and proteins.
ROS Generation: Indole derivatives have been shown to induce intracellular Reactive Oxygen Species (ROS) accumulation, triggering apoptosis.
Enzyme Inhibition (Secondary): Molecular docking studies suggest the cyanoacetyl moiety can chelate the heme iron of CYP51 or bind to Succinate Dehydrogenase (SDH), disrupting respiration.
Figure 2: Multi-Target Antifungal Mechanism
Caption: The dual-action pathway of 4-chloro-indole derivatives involving membrane destabilization and enzymatic blockade.
Experimental Protocols
Protocol A: Synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Objective: To synthesize the core scaffold for testing.
Dissolve the test compound in DMSO to create a stock solution (e.g., 1000 µg/mL).
Prepare RPMI 1640 medium buffered with MOPS (pH 7.0).
Inoculum:
Adjust fungal suspension (C. albicans) to
to cells/mL.
Plating:
Use a 96-well microtiter plate.
Add 100 µL of serial dilutions of the compound (Range: 64 to 0.125 µg/mL).
Add 100 µL of fungal inoculum to each well.
Incubation:
Incubate at 35°C for 24–48 hours.
Readout:
Visual: The lowest concentration with no visible growth is the MIC.
Spectrophotometric: Measure OD at 530 nm for quantitative inhibition % (IC50).
References
Singh, P. et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances.[5][6][7] Link
Zhang, Z. et al. (2024). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole against Phytopathogenic Fungi.[3] Journal of Agricultural and Food Chemistry. Link[4]
Li, X. et al. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link
Lee, D.S. et al. (2018). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Marine Drugs. Link
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. M27-A3 Standard. Link
Effective disposal requires understanding the molecule's specific vulnerabilities. This compound features a nitrile group (-CN) attached to a reactive
-keto side chain on a chlorinated indole core .[1] This structural combination dictates three non-negotiable safety rules:
Acid Intolerance: The nitrile moiety poses a latent risk of hydrogen cyanide (HCN) evolution if exposed to strong acids.
Halogenated Waste Stream: The chlorine atom mandates disposal through high-temperature incineration streams to prevent dioxin formation; it cannot be treated as standard organic waste.
Active Methylene Reactivity: The methylene group between the ketone and nitrile is acidic (
), making the compound reactive toward strong bases and electrophiles.
Pre-Disposal Segregation & Handling
Objective: Prevent cross-contamination and accidental acidification.
Compatibility Matrix
Before initiating disposal, verify the waste container's contents against this matrix to prevent runaway reactions.
Parameter
Requirement
Scientific Rationale
pH Stability
Maintain pH 7–10
Acidic conditions (< pH 6) can hydrolyze the nitrile, releasing HCN gas.[1]
Segregation
Halogenated Organics
Chlorine content requires specific incineration protocols (EPA 40 CFR 261).
Incompatibles
Acids, Strong Oxidizers
Oxidizers (e.g., permanganate) can violently cleave the indole ring; acids release HCN.[1]
Container
HDPE or Glass (Amber)
Avoid metal containers if the compound is in solution (potential for metal-complexation).[1]
Personal Protective Equipment (PPE)[1][2]
Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges (if handling powder/dust).[1]
Solid Waste: If the material is a pure solid or absorbed on silica/filter paper, place it in a wide-mouth HDPE jar labeled "Solid Waste: Toxic, Halogenated."
Liquid Waste: If dissolved (e.g., in DMSO or DCM), precipitate if possible, or dispose of the entire solution as Halogenated Solvent Waste .[1]
Critical Step: Test the pH of the solution. If acidic, neutralize carefully with saturated Sodium Bicarbonate (
RCRA Classification: Likely falls under "Characteristic Waste" for Reactivity (D003) if sulfide/cyanide bearing, or Toxicity (D032-D043) depending on leachate.[1] Always characterize as Halogenated Organic .
40 CFR 262.11: Generators must determine if waste is hazardous. When in doubt, classify as "Hazardous - Toxic/Reactive."[1]
OSHA:
29 CFR 1910.1450: Laboratory Standard. Ensure Safety Data Sheet (SDS) is accessible.
Permissible Exposure Limits (PEL): While no specific PEL exists for this research compound, adhere to the Cyanide (as CN) limit of
Personal protective equipment for handling 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Hazard Architecture & Risk Assessment The "Why" Behind the Protocol As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for a functionalized intermediate like 3-(4-chloro-1H-indol-...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Architecture & Risk Assessment
The "Why" Behind the Protocol
As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for a functionalized intermediate like 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile , relying solely on generic "Irritant" classifications is a critical error. We must analyze the structure-activity relationship (SAR) to understand the latent hazards.
The Nitrile Moiety (-CN): While not as acutely lethal as inorganic cyanides, organic nitriles can metabolize into cyanide ions (
) in the liver via cytochrome P450 enzymes (osteonitrile mechanism). This creates a risk of "delayed toxicity," where symptoms appear hours after exposure.
The Indole Core: Indole derivatives are potent pharmacophores, often interacting with serotonin receptors or kinase pathways. Biologically active dusts carry a risk of sensitization and unintended pharmacological effects.
The Halogen (Cl): Chlorination often increases lipophilicity, enhancing skin absorption rates and persistence in biological tissues.
Operational Directive: Treat this compound as a Potent Compound (Control Band 3) until specific toxicological data proves otherwise. The primary risks are inhalation of dust during weighing and dermal absorption during solubilization.
PPE Selection Matrix: The Barrier Strategy
Standard "lab coat and gloves" protocols are insufficient for potent nitriles in solution. We utilize a Redundant Barrier System to ensure that a failure in one layer does not result in exposure.
Table 1: Personal Protective Equipment Specifications
Protection Zone
Primary Barrier
Secondary Barrier
Causality & Scientific Rationale
Hand (Dry Solid)
Nitrile (5 mil)
None required
Dry solids rarely permeate nitrile. Static control is the priority here.
Hand (Solution)
Laminate / Silver Shield
Nitrile (Outer)
Crucial: Organic solvents (DCM, Acetone) used to dissolve this compound permeate standard nitrile gloves in <5 mins. The laminate liner provides chemical resistance; the outer nitrile provides grip.
Respiratory
Fume Hood (Face Velocity 100 fpm)
N95 or P100 Respirator
Engineering controls are primary. Respirators are required only if handling outside a hood (e.g., balance enclosure failure).
Body
Tyvek® Lab Coat (Closed wrist)
Chemical Apron
Cotton lab coats absorb liquids, holding the toxin against the skin. Tyvek repels dust and incidental splashes.
Eye/Face
Chemical Splash Goggles
Face Shield
Safety glasses allow dust entry from the side. Goggles seal the ocular mucosa, a rapid absorption route.
Operational Workflow: Self-Validating Protocols
This protocol is designed as a closed loop. You must verify the integrity of your containment before the substance container is opened.
Phase A: Pre-Operational Validation
Airflow Check: Verify fume hood flow is between 80–120 fpm using a vane anemometer or the hood's digital monitor.
Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Indole powders are often electrostatic; static discharge can aerosolize the powder, defeating the fume hood's capture zone.
Phase B: Solubilization (High Risk)
The Hazard: Dissolving the nitrile in organic solvents creates a "vehicle" that drives the toxin through standard gloves and skin.
The Protocol:
Don Silver Shield (Laminate) gloves.
Don standard Nitrile gloves over the laminate gloves for dexterity.
Add solvent slowly down the side of the vessel to minimize aerosol generation.
Inspect: Check the outer glove immediately after any splash. If splashed, change the outer glove immediately.[1] The inner glove remains your safety net.
Phase C: Workflow Visualization
Figure 1: Operational workflow emphasizing the critical control points at Solubilization and the feedback loop for glove breach.
Emergency Response & Decontamination
In the event of exposure, immediate action is required to prevent systemic uptake of the nitrile.
Skin Contact (Dry Powder)
Brush: Gently brush off excess powder. Do not use compressed air.
Wash: Rinse with copious soap and water for 15 minutes. Avoid scrubbing, which can abrade the skin and increase absorption.
Alert: Notify the safety officer. Monitor for signs of nitrile toxicity (headache, dizziness, nausea) for 12 hours.
Spill Management Logic
Figure 2: Decision logic for spill remediation. Note the use of wet wiping for powders to prevent aerosolization.
Disposal & Waste Management
Scientific Integrity: Never dispose of organic nitriles down the drain. Hydrolysis in the sewer system can release toxic byproducts or react with acids to form HCN gas.
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Toxic Solid" bag. Seal and place in a secondary container.
Liquid Waste: Segregate into "High BTU Organic Waste" streams suitable for incineration. Incineration is the only method that guarantees the destruction of the indole-nitrile skeleton.
Container Rinsing: Triple rinse empty containers with acetone. Collect the rinsate in the liquid waste stream. Deface the label before discarding the glass.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) - General Requirements (29 CFR 1910.132).[4] United States Department of Labor. [Link]
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. [Link]1]
PubChem. (n.d.). Compound Summary: Indole-3-acetonitrile (Structural Analog). National Library of Medicine. [Link]